Chlormezanone
Description
A non-benzodiazepine that is used in the management of anxiety. It has been suggested for use in the treatment of muscle spasm.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960. It was withdrawn in at least one region.
This compound is only found in individuals that have used or taken this drug. It is a non-benzodiazepine that is used in the management of anxiety. It has been suggested for use in the treatment of muscle spasm. [PubChem]this compound binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAYVWKMWHEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022798 | |
| Record name | Chlormezanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |
| Record name | Chlormezanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORMEZANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS | |
CAS No. |
80-77-3, 102818-66-6, 102818-67-7 | |
| Record name | (±)-Chlormezanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormezanone [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormezanone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormezanone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormezanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlormezanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chlormezanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlormezanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormezanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMEZANONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14WB33Y0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEZANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP568V9G19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEZANONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BU37OM8KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEZANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116.2-118.6, 116.2-118.2 °C, 116.2 °C | |
| Record name | Chlormezanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORMEZANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chlormezanone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone (B1668783) is a centrally acting, non-benzodiazepine anxiolytic and muscle relaxant formerly used for the management of anxiety and treatment of muscle spasms.[1][2][3] Marketed under trade names such as Trancopal and Fenaprim, the drug was first approved in 1960.[2][4] However, it was withdrawn from markets worldwide in 1996 due to rare but severe and serious cutaneous reactions, including toxic epidermal necrolysis.[1][5] Despite its discontinued (B1498344) status, understanding its mechanism of action remains relevant for the development of new therapeutics targeting similar pathways. This guide provides an in-depth technical overview of the research into this compound's mechanism of action, consolidating available data and experimental methodologies.
Core Mechanism of Action: GABAergic System Modulation
The primary therapeutic effects of this compound are attributed to its action on the central nervous system, specifically through the modulation of the gamma-aminobutyric acid (GABA) system.[6] GABA is the principal inhibitory neurotransmitter in the brain, and its activity is crucial for regulating neuronal excitability.[2][6]
Multiple studies indicate that this compound binds to the central benzodiazepine (B76468) binding site of the GABA-A receptor complex.[1][4][7] Acting as a positive allosteric modulator, this compound potentiates the effects of GABA.[1][4][8] This potentiation enhances the influx of chloride ions through the GABA-A receptor channel, leading to hyperpolarization of the neuron.[2] The increased inhibition reduces neuronal excitability, which manifests as anxiolytic and muscle relaxant effects.[2][6] This action is thought to increase the inhibition of the ascending reticular activating system and block the cortical and limbic arousal that follows stimulation of reticular pathways.[1][4][9]
A prominent effect observed is the preferential depression of spinal polysynaptic reflexes over monosynaptic reflexes, contributing to its muscle relaxant properties.[4][9][10]
Other Potential Mechanisms of Action
Research has suggested that this compound's activity may not be limited to the GABAergic system. One study investigating the effects of various centrally acting muscle relaxants on ion channels in pituitary GH3 cells found that this compound (at a concentration of 30 µM) enhanced the activity of large-conductance Ca²⁺-activated K⁺ (BK_Ca) channels.[11] This action could also contribute to the reduction of neuronal excitability.
Pharmacokinetics and Metabolism
The disposition of this compound has been characterized in human and animal studies. It is rapidly absorbed from the gastrointestinal tract, with effects seen within 15 to 30 minutes.[4]
Quantitative Pharmacokinetic Data
A study in eight healthy male volunteers provided key pharmacokinetic parameters following oral administration.[12] The data suggests a potential for this compound to induce its own metabolism, as indicated by the faster elimination and lower area under the curve (AUC) after chronic dosing compared to a single dose.[12]
| Parameter | Single Dose (400 mg) | Multiple Doses (400 mg/day for 8 days) |
| Cmax (Peak Plasma Concentration) | 4.62 ± 0.75 mg/L | Not Applicable |
| Tmax (Time to Peak Concentration) | 2.18 ± 1.49 h | Not Applicable |
| AUC (Area Under the Curve) | 224.93 ± 27.79 mg·h/L (AUC 0-∞) | 164.19 ± 21.70 mg·h/L (AUC at steady state) |
| Terminal Half-life (T½) | 40.50 ± 4.19 h | 37.14 ± 3.18 h |
| Trough Plasma Conc. (Day 7) | Not Applicable | 2.97 ± 0.45 mg/L |
| Trough Plasma Conc. (Day 9) | Not Applicable | 5.41 ± 0.90 mg/L |
| Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers.[12] |
Metabolism
Biotransformation of this compound is extensive. Studies using radiolabeled this compound in rats and mice identified several urinary metabolites.[13] The formation of 4-chlorohippuric acid, a major metabolite in humans, involves non-enzymatic hydrolysis of the parent drug.[4][9]
| Metabolite | Species Identified In |
| p-Chlorobenzoic acid | Rats, Mice |
| p-Chlorohippuric acid | Rats, Mice, Humans |
| N-methyl-p-chlorobenzamide | Rats, Mice |
| 2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid | Rats, Mice |
| 3-Sulphopropionic acid | Rats, Mice |
| Glucuronide of p-chlorobenzoic acid | Rats, Mice |
| Table 2: Identified Metabolites of this compound.[4][9][13] |
Experimental Protocols
Pharmacokinetic Analysis in Healthy Volunteers
This protocol outlines the methodology used to determine the pharmacokinetic profile of this compound.[12]
-
Study Design: An open-label study involving eight healthy male subjects.
-
Single-Dose Phase: Subjects received a single oral dose of 400 mg this compound. Blood samples were collected at predetermined time points to characterize the absorption, distribution, and elimination phases.
-
Multiple-Dose Phase: Following a washout period, subjects received 400 mg of this compound daily for eight days. Blood samples were collected to determine trough plasma concentrations and to characterize the steady-state pharmacokinetics.
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, were calculated from the plasma concentration-time data.
Metabolite Identification in Animal Models
This protocol describes the general steps for identifying this compound metabolites in preclinical studies.[13]
-
Test System: Male rats and mice.
-
Dosing: Oral administration of [¹⁴C]-labeled this compound to facilitate the tracking of the drug and its metabolites.
-
Sample Collection: Urine and bile were collected over a specified period (e.g., 24 hours for rats).
-
Metabolite Separation: Collected samples were analyzed using chromatographic techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) to separate the parent drug from its metabolites.
-
Metabolite Identification: The chemical structures of the separated metabolites were elucidated using Mass Spectrometry (MS).
Ion Channel Activity Assessment
This protocol is based on experiments investigating the effect of centrally acting muscle relaxants on BK_Ca channels in cell lines.[11]
-
Test System: Pituitary GH3 cells or neuroblastoma IMR-32 cells, which endogenously express BK_Ca channels.
-
Methodology: Electrophysiological recordings, specifically using the patch-clamp technique in both whole-cell and inside-out configurations.
-
Procedure:
-
Cells are cultured and prepared for electrophysiological recording.
-
In the whole-cell configuration, a baseline Ca²⁺-activated K⁺ current (I_K(Ca)) is recorded.
-
This compound (e.g., 30 µM) is applied to the bath, and changes in I_K(Ca) are measured to determine its effect.
-
In the inside-out configuration, a patch of the cell membrane containing single BK_Ca channels is excised.
-
This compound is applied to the intracellular side of the membrane patch to observe direct effects on single-channel properties, such as open probability and mean open/closed times.
-
-
Data Analysis: The recorded currents are analyzed to quantify the effect of this compound on channel activity, including determining any shift in the voltage-activation curve.
Logical Relationship of Effects
The mechanism of this compound can be visualized as a cascade from molecular interaction to the ultimate therapeutic and adverse effects.
Conclusion
The primary mechanism of action for this compound is well-established as the positive allosteric modulation of GABA-A receptors, leading to enhanced central nervous system inhibition.[1][2][4] This action underlies its efficacy as both an anxiolytic and a skeletal muscle relaxant. Pharmacokinetic data indicates a long half-life and potential for auto-induction of its metabolism.[12] While its clinical use has ceased due to safety concerns, the detailed study of its pharmacology provides valuable insights for the rational design of safer and more effective modulators of the GABAergic system and other related neurological pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. drugtodayonline.com [drugtodayonline.com]
- 11. Stimulatory effects of chlorzoxazone, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetics of this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotransformation of this compound, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormezanone: A Technical Whitepaper on its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and discovery of chlormezanone (B1668783), a centrally acting muscle relaxant and anxiolytic. First approved in 1960, this compound was utilized for the management of anxiety and muscle spasms.[1] However, its use was discontinued (B1498344) in 1996 due to rare but severe cutaneous reactions.[1][2] This paper details the primary synthetic routes, experimental protocols, and the pharmacological mechanism of action of this compound, presenting quantitative data in a structured format and visualizing key pathways using Graphviz diagrams.
Discovery and Historical Context
This compound was introduced as a non-benzodiazepine anxiolytic and muscle relaxant in 1960.[1] It was prescribed for conditions involving anxiety, tension, and muscle spasms.[3][4][5] Despite its therapeutic use for several decades, reports of rare but serious adverse effects, specifically toxic epidermal necrolysis, led to its worldwide discontinuation by the manufacturer in 1996.[1][2][6]
Synthesis of this compound
The chemical name for this compound is 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one (B1624566) 1,1-dioxide.[1] The synthesis of this compound has been approached through several routes, with the most common pathway involving the condensation of p-chlorobenzaldehyde, methylamine (B109427), and 3-mercaptopropionic acid, followed by an oxidation step. Variations in this general scheme have been developed to optimize yield and purity.
Primary Synthesis Pathway
A common and effective synthesis route for this compound proceeds through the formation of a key intermediate, 2-(4-Chlorophenyl)-4-metathiazanone. This intermediate is subsequently oxidized to yield the final product. An improved method involves the initial reaction of 4-chlorobenzaldehyde (B46862) with methylamine to form a hemiaminal, which then reacts with beta-mercaptopropionic acid.[7] This approach has been shown to produce a higher yield compared to the route involving the formation of a hemimercaptal.[7]
The final step in the synthesis is the oxidation of the sulfur atom in the 2-(4-Chlorophenyl)-4-metathiazanone intermediate. Various oxidizing agents can be employed for this purpose, with sodium perborate (B1237305) and potassium permanganate (B83412) being notable examples.[7][8]
Synthesis Pathway of this compound
Caption: A simplified diagram illustrating the primary synthesis pathway of this compound.
Quantitative Data from Synthesis
The following table summarizes key quantitative data reported in the literature for the synthesis of this compound and its intermediate.
| Parameter | Value | Reference |
| Intermediate Synthesis | ||
| Yield (via hemiaminal route) | 67% | [7] |
| Yield (via hemimercaptal route) | 42% | [7] |
| Final Product Synthesis | ||
| Purity (after recrystallization) | 99.3% | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one (Intermediate)
-
Method: This protocol is based on the optimized synthesis method described in the literature.[8]
-
Step 1: Formation of p-chlorobenzylidene methylamine
-
Add 50g of 4-chlorobenzaldehyde to 250g of toluene (B28343) in a 1000ml three-necked flask.
-
While stirring, add 10g of a suitable catalyst.
-
Pass approximately 20g of dry methylamine gas into the mixture at a temperature of 20-30°C.
-
After the gas introduction is complete, continue the reaction at 20-30°C for 3 hours.
-
After the reaction, perform suction filtration and recover the toluene under reduced pressure to obtain the crude p-chlorobenzylidene methylamine.
-
-
Step 2: Cyclization with 3-Mercaptopropionic Acid
-
The crude p-chlorobenzylidene methylamine is reacted with 3-mercaptopropionic acid in toluene.
-
The reaction mixture is heated to facilitate condensation and dehydration, leading to the formation of the cyclized intermediate.
-
The reaction solution is washed with an aqueous ammonia (B1221849) solution.
-
The organic phase is washed with water, and the toluene is removed under reduced pressure to yield the crude cyclized product.
-
Protocol 2: Oxidation to this compound
-
Method: This protocol is based on the oxidation step described in a patent for an optimized synthesis method.[8]
-
Procedure:
-
Prepare a solution of potassium permanganate in glacial acetic acid.
-
Slowly add the crude cyclized intermediate to the potassium permanganate solution, maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture at normal temperature for 3 hours.
-
Reduce the unreacted potassium permanganate with sodium bisulfite.
-
Extract the mixture with chloroform (B151607).
-
Wash the organic phase with water until neutral.
-
Recycle the chloroform and add anhydrous ethanol (B145695) to induce crystallization of the crude this compound.
-
-
Purification:
-
Add the crude this compound and activated carbon to anhydrous ethanol.
-
Reflux the mixture for 1 hour.
-
Perform suction filtration to remove the activated carbon.
-
Cool the filtrate to induce crystallization.
-
Collect the crystals by suction filtration and dry to obtain the purified this compound.
-
Mechanism of Action
This compound is a centrally acting muscle relaxant whose therapeutic effects are mediated through its interaction with the central nervous system.[3][4] Although structurally distinct from benzodiazepines, it is believed to act on the GABAergic system.[4][6]
This compound binds to the central benzodiazepine (B76468) receptors, which allosterically modulate GABA-A receptors.[1][6][9] This binding potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][4][6] The enhanced GABAergic activity leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability.[4] This inhibitory action in the central nervous system, particularly in the ascending reticular activating system, results in muscle relaxation and anxiolytic effects.[6][9] Additionally, it is suggested that this compound may influence the spinal reflex arc, further contributing to its muscle relaxant properties.[3]
Proposed Mechanism of Action of this compound
Caption: A diagram illustrating the proposed mechanism of action of this compound.
Conclusion
This compound represents a significant chapter in the history of anxiolytic and muscle relaxant therapeutics. While its clinical use has ceased due to safety concerns, the study of its synthesis and mechanism of action continues to be of interest to medicinal chemists and pharmacologists. The synthetic pathways, primarily involving a cyclization followed by oxidation, offer insights into the production of thiazine-based compounds. Furthermore, its interaction with the GABA-A receptor underscores the importance of this system as a target for centrally acting drugs. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development, offering detailed protocols and a clear understanding of the scientific principles underlying this compound.
References
- 1. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound in anxiety: a drug rediscovered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [New findings on the synthesis of the centrally acting muscle relaxant this compound and its resolution of a gram scale using a Chiralcel OD column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104817518A - Optimized this compound synthesis method - Google Patents [patents.google.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Technical Guide to the Synthesis of Chlormezanone Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthetic methodologies employed in the creation of chlormezanone (B1668783) analogues and derivatives. This compound, a muscle relaxant and anxiolytic agent, possesses a 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one (B1624566) S,S-dioxide structure.[1] The synthesis of analogues is a critical step in drug discovery, aimed at optimizing therapeutic efficacy, altering pharmacokinetic profiles, and reducing adverse effects. The primary focus of this guide is the construction of the core 1,3-thiazinan-4-one scaffold, a versatile platform for generating diverse molecular libraries.
Core Synthetic Strategy: One-Pot Three-Component Cyclocondensation
A highly efficient and prevalent method for synthesizing the 1,3-thiazinan-4-one core, the precursor to the final this compound S,S-dioxide structure, is through a one-pot, three-component cyclocondensation reaction. This reaction involves an amine, an aldehyde, and 3-mercaptopropionic acid.[2][3] This approach is advantageous for creating chemical libraries as it allows for facile diversification by simply varying the starting components.
Caption: General scheme for the three-component synthesis of the 1,3-thiazinan-4-one core.
Experimental Protocol 1: General Synthesis of 2-Aryl-3-Alkyl-1,3-Thiazinan-4-ones
This protocol is adapted from methodologies described for the synthesis of various thiazinan-4-one derivatives.[2][3]
Materials:
-
Primary amine (e.g., 1-(2-aminoethyl)pyrrolidine) (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
3-Mercaptopropionic acid (1.0 eq)
-
Toluene (as solvent)
-
Dean-Stark apparatus (optional, for water removal)
-
Standard glassware for reflux and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the primary amine (1.0 eq), the substituted aldehyde (1.0 eq), 3-mercaptopropionic acid (1.0 eq), and toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Water is formed as a byproduct and can be removed using a Dean-Stark trap to drive the reaction to completion.
-
Continue refluxing for a period ranging from 24 to 72 hours, depending on the specific reactants used.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified via column chromatography on silica (B1680970) gel to yield the pure 2,3-disubstituted-1,3-thiazinan-4-one product.
Quantitative Data: Synthesis of this compound Analogues
The following table summarizes the synthesis of several this compound analogues based on the three-component reaction, with reported yields and key nuclear magnetic resonance (NMR) data.[3]
| Compound ID | R² Substituent (Aldehyde) | Yield (%) | Key ¹H NMR Signal (H-2 proton, δ ppm) |
| 6e | 2-Chlorophenyl | 79 | 6.18 |
| 6f | 3-Chlorophenyl | 87 | 5.80 |
| 6g | 4-Chlorophenyl | 59 | 5.81 |
| All compounds listed utilized 1-(2-aminoethyl)pyrrolidine (B145720) as the primary amine component. |
Step 2: Oxidation to the S,S-Dioxide Core
To complete the synthesis of a this compound analogue, the sulfide (B99878) in the 1,3-thiazinan-4-one ring must be oxidized to a sulfone (S,S-dioxide). This transformation is a key step in imparting the final structural and electronic properties of the molecule. Strong oxidizing agents are typically employed for this purpose.[2]
Caption: Workflow for the oxidation of the thiazinane core to the final sulfone.
Experimental Protocol 2: Oxidation of the Thiazinane Ring
This generalized protocol is based on established methods for the oxidation of similar sulfide-containing heterocyclic compounds.[2]
Materials:
-
2,3-disubstituted-1,3-thiazinan-4-one (1.0 eq)
-
Potassium permanganate (B83412) (KMnO₄) (≥ 2.0 eq)
-
Acetone (B3395972) or a suitable inert solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the synthesized 1,3-thiazinan-4-one precursor (1.0 eq) in a suitable solvent such as acetone in a round-bottom flask.
-
Cool the solution in an ice bath to control the reaction temperature.
-
Slowly add potassium permanganate (KMnO₄) portion-wise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite to decompose the excess KMnO₄ and manganese dioxide precipitate.
-
Filter the mixture to remove the inorganic solids.
-
Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield the pure 1,3-thiazinan-4-one 1,1-dioxide.
This two-stage synthetic route provides a robust and flexible platform for the development of novel this compound analogues for further investigation in drug discovery programs.
References
Unraveling the Metabolic Fate of Chlormezanone: A Technical Guide to Metabolite Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone (B1668783), a centrally acting muscle relaxant formerly used for the treatment of anxiety and muscle spasms, undergoes extensive metabolism in the body. A thorough understanding of its metabolic pathways and the characterization of its metabolites are crucial for comprehending its pharmacological and toxicological profile. This technical guide provides an in-depth overview of the identification and characterization of this compound metabolites, summarizing key findings from scientific literature. It details the metabolic transformations, presents available quantitative data, outlines experimental methodologies, and visualizes the core metabolic pathway.
This compound Metabolism: A Stepwise Breakdown
The biotransformation of this compound primarily involves the hydrolytic cleavage of its 1,3-thiazinan-4-one S,S-dioxide ring structure, followed by oxidation and conjugation reactions. This process leads to the formation of several key metabolites that are subsequently excreted, primarily in the urine. After oral administration of radiolabeled this compound in rats, approximately 74% of the dose is excreted in the urine within 24 hours, with about 10% excreted in the bile.[1]
The initial and pivotal step in this compound metabolism is the non-enzymatic hydrolysis of the parent drug. This cleavage yields 4-chlorobenzaldehyde (B46862) as a key intermediate, which then enters further metabolic pathways.
Identified Metabolites of this compound
Extensive research, primarily in animal models, has led to the identification of six major metabolites of this compound.[1] These metabolites, formed through a series of enzymatic and non-enzymatic reactions, are:
-
p-Chlorobenzoic acid: Formed by the oxidation of 4-chlorobenzaldehyde.
-
p-Chlorohippuric acid: The glycine (B1666218) conjugate of p-chlorobenzoic acid. This is a major urinary metabolite in humans.
-
N-methyl-p-chlorobenzamide: A metabolite resulting from the amidation of p-chlorobenzoic acid.
-
2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid: A more complex metabolite formed through conjugation pathways.
-
3-Sulphopropionic acid: A metabolite indicating the breakdown of the thiazinane ring.
-
Glucuronide of p-chlorobenzoic acid: A phase II metabolite formed by the conjugation of p-chlorobenzoic acid with glucuronic acid.
Quantitative Analysis of this compound and its Metabolites
While comprehensive quantitative data for all identified this compound metabolites in humans remains limited in publicly available literature, pharmacokinetic studies of the parent drug provide some insights into its disposition. It is important to note that major metabolites of this compound were not detected in plasma or urine in one study with elderly patients, where only 3% of the drug was excreted unchanged.[2] Another study also reported that a metabolic product of this compound could not be detected in human plasma samples.[3]
The following table summarizes the pharmacokinetic parameters of this compound in healthy volunteers after oral administration.
| Parameter | Single Dose (400 mg)[4] | Multiple Doses (400 mg/day for 8 days)[4] | Single Dose (200 mg) |
| Cmax (mg/L) | 4.62 ± 0.75 | - | 1.86 ± 0.2 (at 1h) |
| Tmax (h) | 2.18 ± 1.49 | - | 1 |
| AUC (mg.h/L) | 224.93 ± 27.79 (AUC₀-∞) | 164.19 ± 21.70 (AUCτ) | - |
| t½ (h) | 40.50 ± 4.19 | 37.14 ± 3.18 | 23 ± 2.3 |
| Trough Plasma Concentration (Day 7) (mg/L) | - | 2.97 ± 0.45 | - |
| Trough Plasma Concentration (Day 9) (mg/L) | - | 5.41 ± 0.90 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; AUCτ: Area under the curve during a dosing interval at steady state.
Experimental Protocols for Metabolite Identification and Characterization
The identification and quantification of this compound metabolites necessitate a combination of sophisticated analytical techniques. Below are detailed methodologies that can be adapted for the comprehensive analysis of these compounds in biological matrices.
Sample Preparation: Urine
-
Collection: Collect spot or 24-hour urine samples from subjects administered with this compound. To prevent degradation, store samples at -20°C or below until analysis.
-
Enzymatic Hydrolysis (for Glucuronide Metabolites): To a 1 mL aliquot of urine, add 100 µL of β-glucuronidase solution (from Helix pomatia) in acetate (B1210297) buffer (pH 5.0). Incubate the mixture at 37°C for 18 hours to cleave the glucuronide conjugates.
-
Extraction:
-
Acidify the urine sample (hydrolyzed or non-hydrolyzed) to pH 2-3 with hydrochloric acid.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as ethyl acetate (2 x 5 mL).
-
Alternatively, utilize solid-phase extraction (SPE) with a C18 cartridge for more efficient cleanup and concentration of the analytes.
-
-
Derivatization (for GC-MS analysis): Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent and derivatize with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) to increase the volatility of the acidic metabolites for gas chromatography.
Analytical Instrumentation and Conditions
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific composition should be optimized for the separation of all target metabolites.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength optimized for the chromophores of the metabolites (e.g., around 230 nm).
-
Quantification: Based on the peak area of the analytes compared to a calibration curve prepared with authentic standards.
-
System: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to cover a wide range of metabolites.
-
Scan Mode: Full scan for initial screening and product ion scan (for fragmentation analysis) or multiple reaction monitoring (MRM) for targeted quantification.
-
Collision Energy: Optimized for each metabolite to achieve characteristic fragmentation patterns for structural elucidation and sensitive detection.
-
Data Analysis: Metabolite identification is based on accurate mass measurements, isotopic patterns, and fragmentation spectra. Quantification is achieved using stable isotope-labeled internal standards.
-
System: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized metabolites.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Data Analysis: Identification is based on the retention time and the mass spectrum, which can be compared to spectral libraries (e.g., NIST).
Visualizing the Metabolic Landscape
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its metabolite identification.
Caption: Metabolic pathway of this compound.
References
- 1. Biotransformation of this compound, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in human plasma after administration of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics of this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormezanone: A Technical Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone (B1668783) is a centrally-acting muscle relaxant and anxiolytic agent that was previously used in clinical practice. Its therapeutic effects are primarily attributed to its modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Although this compound has been discontinued (B1498344) in many countries due to rare but severe adverse cutaneous reactions, its pharmacology continues to be of interest to researchers studying GABAergic neurotransmission and drug-induced toxicities. This technical guide provides an in-depth overview of the in vitro and in vivo studies investigating the pharmacodynamics and safety profile of this compound.
In Vitro Studies: GABA-A Receptor Modulation
Quantitative Data
The following table summarizes the in vitro data for chlormethiazole, which can be used as a proxy to understand the potential potency of this compound at the GABA-A receptor.
| Compound | Assay | Receptor/Channel | Preparation | Value | Reference |
| Chlormethiazole | [35S]-TBPS Binding Inhibition | GABA-A Receptor Chloride Channel | Rat Brain | IC50 = 140 µM | [1] |
| Chlormethiazole | Potentiation of GABA-induced Currents | α1β1γ2 GABA-A Receptor | Recombinant Human | EC50 = 21.7 µM | [2] |
| Chlormethiazole | Potentiation of GABA-induced Currents | α1β2γ2 GABA-A Receptor | Recombinant Human | EC50 = 43.3 µM | [2] |
Disclaimer: The data presented above is for chlormethiazole, a compound structurally similar to this compound. This information should be interpreted with caution as the actual values for this compound may differ.
Signaling Pathway
This compound is understood to act as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and ultimately, a decrease in neuronal excitability.
Caption: this compound's modulation of the GABA-A receptor signaling pathway.
Experimental Protocols
This protocol is a standard method to determine the binding affinity of a test compound to the benzodiazepine (B76468) site of the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize rat whole brain (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Increasing concentrations of this compound or a reference compound (e.g., unlabeled flunitrazepam for determining non-specific binding).
-
A fixed concentration of [3H]Flunitrazepam (e.g., 1 nM).
-
The prepared brain membrane homogenate (typically 100-200 µg of protein).
-
-
Incubate the plate at 4°C for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Chlormezanone: A Technical Guide to its Cellular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormezanone (B1668783), a centrally acting muscle relaxant and anxiolytic agent, has a multifaceted mechanism of action primarily centered on the modulation of inhibitory neurotransmission. This technical guide provides an in-depth exploration of the known cellular targets of this compound, with a principal focus on its interaction with the GABA-A receptor complex. Additionally, emerging evidence of its effects on other ion channels, such as the large-conductance calcium-activated potassium (BKCa) channels, is discussed. While quantitative binding affinities for this compound are not extensively reported in publicly available literature, this document compiles the existing qualitative and semi-quantitative data. Detailed experimental protocols for characterizing such drug-target interactions are provided to facilitate further research. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive understanding of this compound's molecular pharmacology.
Primary Cellular Target: GABA-A Receptor
The principal cellular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This compound acts as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site itself.[1][2]
Binding Site: The Benzodiazepine (B76468) Receptor Site
Evidence suggests that this compound binds to the benzodiazepine (BZD) site on the GABA-A receptor, an interface between the α and γ subunits of the receptor complex.[1] By binding to this site, this compound enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition is the basis for its muscle relaxant and anxiolytic properties.
Quantitative Binding Data
| Target | Ligand/Modulator | Method | Result | Reference |
| GABA-A Receptor | This compound | Functional Assays | Positive Allosteric Modulator | [1][2] |
Signaling Pathway
The binding of this compound to the benzodiazepine site of the GABA-A receptor potentiates the inhibitory effect of GABA. This leads to an increased influx of chloride ions (Cl⁻) upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
References
Chlormezanone: A Technical Overview for Muscle Relaxation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormezanone (B1668783) is a centrally acting muscle relaxant that was previously used for the treatment of muscle spasms and anxiety.[1] Its primary mechanism of action is believed to be the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission through interaction with GABA-A receptors. Despite its historical use, this compound was withdrawn from the market in many countries in 1996 due to rare but severe skin reactions.[1] This guide provides a technical overview of the available scientific data on this compound's muscle relaxant properties, including a summary of clinical and preclinical findings, its proposed mechanism of action, and relevant experimental protocols. Due to the discontinuation of the drug, comprehensive modern preclinical data, including detailed dose-response studies and receptor binding affinities, are limited in the publicly available literature.
Mechanism of Action
This compound's muscle relaxant effects are primarily attributed to its action on the central nervous system. It is thought to enhance the effects of GABA, the main inhibitory neurotransmitter in the brain. The proposed mechanism involves the allosteric modulation of the GABA-A receptor, which leads to an increased influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane makes it more difficult for neurons to fire, resulting in a decrease in neuronal excitability and subsequent muscle relaxation.
Signaling Pathway
The interaction of this compound with the GABA-A receptor initiates a signaling cascade that culminates in muscle relaxation. The binding of this compound to a regulatory site on the GABA-A receptor is believed to increase the receptor's affinity for GABA. This enhanced GABA binding leads to a more frequent or prolonged opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its firing rate and contributing to the overall muscle relaxant effect.
Quantitative Data
Quantitative data on the efficacy of this compound for muscle relaxation is limited. The following tables summarize the available data from a key clinical trial and a neurophysiological study.
Table 1: Clinical Efficacy in Painful Muscle Spasm
| Treatment Group | Number of Patients | Percentage of Patients Showing Improvement |
| This compound | 100 | 57% |
| Placebo | 100 | 53% |
| Orphenadrine (B1219630) | 100 | 66% |
| Orphenadrine/Paracetamol | 100 | 71% |
| Data from a double-blind controlled trial in 400 patients with painful muscle spasm.[2] |
Table 2: Electromyographic (EMG) Study Findings
| Neurophysiological Parameter | Effect of this compound | Effect of Diazepam | Effect of Orphenadrine Citrate (B86180) |
| H-Reflex | No effect | Extended time between stimulus and reflex | Not reported |
| Unloading Reflex (Silent Period) | No effect | Statistically significant increase | Statistically significant increase |
| Data from an electromyographic study in at least 65 patients.[3] |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are scarce in the available literature. The following sections describe the general methodologies for the key studies cited and for common preclinical assessments of muscle relaxant properties.
Clinical Trial in Painful Muscle Spasm (Valtonen, 1975)
-
Objective: To compare the efficacy of this compound, orphenadrine, orphenadrine/paracetamol, and placebo in treating painful skeletal muscle spasms.[2]
-
Study Design: A double-blind, controlled clinical trial.[2]
-
Participants: 400 patients with painful muscle spasm resulting from one of five common musculoskeletal diseases.[2]
-
Intervention: Patients were treated for one week with one of the four interventions. The specific dosage of this compound administered is not detailed in the available abstract.[2]
-
Outcome Measure: Subjective assessment of treatment efficacy by the patients after one week.[2]
Electromyographic (EMG) Study (Ollinger et al., 1985)
-
Objective: To assess the effectiveness of diazepam, this compound, and orphenadrine citrate in reducing muscle tension using electromyography.[3]
-
Study Design: The study involved at least 65 patients. The specific design (e.g., crossover, parallel group) is not detailed in the abstract.[3]
-
Methodology: Electromyography was used to record mono- and polysynaptic reflex responses, specifically the H-reflex and the unloading reflex (silent period), as well as tiredness reactions.[3] The specific muscles tested, stimulation parameters, and the dosage of this compound are not available in the abstract.[3]
Preclinical Models for Muscle Relaxation
While specific preclinical data for this compound is lacking, the following are standard in vivo assays used to evaluate the efficacy of muscle relaxants.
-
Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. Muscle relaxants typically decrease the time an animal can stay on the rod.
-
Inclined Plane Test: This test measures the ability of an animal to remain on a tilted surface. The angle of the plane at which the animal slides off is recorded. Muscle relaxants reduce the maximum angle at which an animal can maintain its position.
-
Grip Strength Test: This test measures the force an animal can exert with its limbs. A dynamometer is used to quantify the grip strength. Muscle relaxants are expected to decrease grip strength.
Conclusion
This compound is a centrally acting muscle relaxant that likely exerts its effects through the potentiation of GABA-A receptor activity. Clinical evidence suggests a modest, though not statistically significant, benefit over placebo in treating painful muscle spasms.[2] However, a neurophysiological study using EMG did not show an effect on spinal reflexes.[3] The discontinuation of this compound due to safety concerns has limited the availability of comprehensive, modern preclinical and clinical data. Further research, should it be undertaken, would be necessary to fully elucidate its pharmacological profile, including its precise binding affinity for the GABA-A receptor and its dose-dependent effects in preclinical models of muscle relaxation.
References
- 1. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A controlled clinical trial of this compound, orphenadrine, orphenadrine/paracetamol and placebo in the treatment of painful skeletal muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Results of electromyographic studies with central muscle relaxants--feasibility of objectivization and standardization] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Chlormezanone Anxiolytic Effects Research Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormezanone (B1668783), a non-benzodiazepine anxiolytic and muscle relaxant, was formerly marketed for the management of anxiety and muscle spasms before its worldwide discontinuation in 1996 due to rare but severe cutaneous reactions.[1][2][3] Its mechanism of action involves the modulation of the central nervous system, primarily through interaction with the GABAergic system.[4][5][6] This technical guide provides an in-depth overview of the preclinical research models used to investigate the anxiolytic effects of this compound. It details the experimental protocols for key behavioral assays, summarizes the expected quantitative outcomes, and illustrates the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anxiolytic effects by acting as a positive allosteric modulator at the benzodiazepine (B76468) site of the GABA-A receptor.[1][6] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.[5] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl-).[4] This influx hyperpolarizes the neuron, decreasing its excitability and thus producing a calming or inhibitory effect.[4]
This compound binds to a site on the GABA-A receptor distinct from the GABA binding site itself.[1] This binding enhances the effect of GABA, increasing the frequency of the chloride channel opening.[4] The resulting potentiation of GABAergic inhibition in brain regions associated with anxiety, such as the amygdala and limbic system, is believed to be the primary mechanism for its anxiolytic properties.[1] Some evidence also suggests that this compound may have an influence on other neurotransmitter systems, such as serotonin (B10506) and norepinephrine, and may affect the spinal reflex arc, contributing to its muscle relaxant properties.[5][7]
Preclinical Anxiolytic Drug Screening Workflow
The evaluation of a compound like this compound for anxiolytic properties typically follows a structured preclinical workflow. This process begins with the initial screening in high-throughput in vitro assays to determine receptor binding and functional activity. Promising candidates then advance to in vivo behavioral models in rodents to assess their anxiolytic efficacy and potential side effects.
Animal Models for Anxiolytic Activity
Several validated animal models are used to screen for anxiolytic drug activity. These tests are based on the unconditioned responses of rodents to novel or aversive environments.
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: The maze is shaped like a plus sign (+) and elevated above the floor (typically 50-70 cm for rats). It consists of two open arms and two closed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats), with the closed arms having high walls (e.g., 40 cm).
-
Animal Subjects: Male rats (e.g., Wistar or Sprague-Dawley) or mice are commonly used. Animals are housed in a controlled environment and habituated to the testing room before the experiment.
-
Procedure:
-
Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
The session is recorded by a video camera mounted above the maze for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 4.3 ± 0.8 | 18.5 ± 2.5 |
| This compound | 10 | Increase Expected | Increase Expected | No Significant Change |
| This compound | 20 | Significant Increase Expected | Significant Increase Expected | No Significant Change |
| Diazepam (Control) | 2 | 35.8 ± 4.5 | 8.1 ± 1.2 | 19.2 ± 2.8 |
Anxiolytic compounds like this compound are expected to significantly increase the percentage of time spent in and the number of entries into the open arms, without significantly affecting the total number of arm entries, which would indicate a specific anxiolytic effect rather than general hyperactivity.
Light-Dark Box Test
This model is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.
-
Apparatus: A box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, illuminated compartment (approximately 2/3 of the box). The compartments are connected by a small opening.
-
Animal Subjects: Mice are frequently used in this paradigm.
-
Procedure:
-
Administer this compound or vehicle control.
-
Place the mouse in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a 5 to 10-minute period.
-
Behavior is recorded and analyzed using a video tracking system.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Locomotor activity within each compartment.
-
Note: The following table is a representative example of expected results for an anxiolytic.
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle | - | 120 ± 15 | 18 ± 3 |
| This compound | 25 | Increase Expected | Increase Expected |
| This compound | 50 | Significant Increase Expected | Significant Increase Expected |
| Diazepam (Control) | 1.5 | 195 ± 20 | 32 ± 4 |
Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between compartments.
Vogel Conflict Test
This is a conflict-based model where the animal's motivation to drink (due to water deprivation) is suppressed by punishment (a mild electric shock).
-
Apparatus: An operant chamber with a grid floor and a drinking spout connected to a water source and a shock generator.
-
Animal Subjects: Typically, water-deprived rats.
-
Procedure:
-
Water-deprive the rats for 24-48 hours prior to the test.
-
Administer this compound or vehicle control.
-
Place the rat in the chamber.
-
After a set number of licks on the drinking spout (e.g., every 20th lick), a mild, brief electric shock is delivered through the spout and the floor grid.
-
The session typically lasts for a fixed duration (e.g., 3-5 minutes).
-
-
Parameters Measured:
-
The total number of licks.
-
The number of shocks received (or the number of punished drinking periods).
-
Note: The following table is a representative example of expected results for an anxiolytic.
| Treatment Group | Dose (mg/kg) | Number of Punished Licks (Mean ± SEM) |
| Vehicle | - | 25 ± 5 |
| This compound | 50 | Increase Expected |
| This compound | 100 | Significant Increase Expected |
| Chlordiazepoxide (Control) | 5 | 75 ± 10 |
Anxiolytic compounds are expected to increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.
Staircase Test
This test is used to differentiate between the anxiolytic and sedative effects of a drug by measuring exploratory behavior (rearing) and locomotor activity (steps climbed).
-
Apparatus: An enclosed staircase with five steps.
-
Animal Subjects: Naive mice are typically used.
-
Procedure:
-
Administer this compound or vehicle control.
-
Place the mouse at the bottom of the staircase.
-
Observe the animal for a 3-minute period.
-
-
Parameters Measured:
-
Number of steps climbed (locomotor activity).
-
Number of rearings (exploratory/anxiety-related behavior).
-
Note: The following table is a representative example of expected results for an anxiolytic.
| Treatment Group | Dose (mg/kg) | Number of Rearings (Mean ± SEM) | Number of Steps Climbed (Mean ± SEM) |
| Vehicle | - | 25 ± 3 | 18 ± 2 |
| This compound | 20 | Decrease Expected | No Significant Change |
| This compound | 40 | Significant Decrease Expected | No Significant Change or slight decrease |
| Chlordiazepoxide (Control) | 5 | 12 ± 2 | 17 ± 2 |
A classic anxiolytic profile is a dose-dependent reduction in the number of rearings at doses that do not significantly affect the number of steps climbed. A parallel reduction in both parameters suggests a sedative effect rather than a specific anxiolytic action.[8]
Conclusion
The anxiolytic properties of this compound, mediated primarily through the potentiation of GABA-A receptor function, can be robustly evaluated using a battery of preclinical behavioral models. The Elevated Plus Maze, Light-Dark Box, Vogel Conflict Test, and Staircase Test each provide unique insights into the drug's effects on anxiety-like behaviors. While specific historical data on this compound in these assays is sparse in modern databases, the detailed protocols and expected outcomes outlined in this guide provide a comprehensive framework for researchers investigating compounds with similar mechanisms of action. The integration of these behavioral models with in vitro pharmacological profiling is essential for the successful discovery and development of novel anxiolytic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 7. drugtodayonline.com [drugtodayonline.com]
- 8. The staircase test in mice: a simple and efficient procedure for primary screening of anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Assay of Chlormezanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone (B1668783) is a muscle relaxant that has been used to treat anxiety and muscle spasms. Although its use has declined, the need for accurate and reliable methods for its quantification in biological matrices remains crucial for pharmacokinetic studies, toxicological assessments, and drug development research. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, the underlying mechanism of action is illustrated to provide a comprehensive understanding for researchers.
Mechanism of Action: Modulation of GABAergic Neurotransmission
This compound is understood to exert its therapeutic effects by acting on the central nervous system. It is thought to modulate the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] this compound binds to the benzodiazepine (B76468) site on the GABA-A receptor, which is a ligand-gated ion channel.[1] This binding allosterically modulates the receptor, increasing its affinity for GABA. The potentiation of GABA's effects leads to an increased frequency of chloride (Cl-) channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This inhibitory action is believed to be the basis for its muscle relaxant and anxiolytic properties.
Analytical Methods for this compound Quantification
The quantification of this compound in biological samples, such as human plasma, is essential for pharmacokinetic and bioavailability studies. HPLC with UV detection is a widely used and robust method. For higher sensitivity and selectivity, LC-MS/MS is the preferred technique.
HPLC-UV Method for Quantification in Human Plasma
This protocol is based on established methods for the analysis of this compound in human plasma.[2]
Experimental Workflow:
Protocol:
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., Loxapine).
-
Add 5.0 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
b. Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : Phosphate Buffer (pH 7.0) (48:52, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
c. Method Validation Parameters
The following table summarizes typical validation parameters for a bioanalytical HPLC method, in accordance with regulatory guidelines.[4][5][6]
| Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| Range | - | 20 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 20 ng/mL[3] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 96 - 105%[3] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 0.6 - 15%[3] |
| Recovery | Consistent and reproducible | > 62%[3] |
| Selectivity | No significant interference at the retention time of the analyte and IS | No interference observed |
Proposed LC-MS/MS Method for High-Sensitivity Quantification
This proposed method is based on common practices for the LC-MS/MS analysis of small molecules in biological matrices and a validated method for the structurally similar drug, Chlorzoxazone.[7]
Experimental Workflow:
Protocol:
a. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of this compound standard |
c. Proposed Method Validation Parameters
The following table presents the expected validation parameters for a robust LC-MS/MS bioanalytical method.[4][5][6]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95 - 105% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Within ±15% of nominal concentration | Stable under tested conditions |
Conclusion
The provided protocols for HPLC-UV and a proposed LC-MS/MS method offer robust and reliable approaches for the quantification of this compound in biological matrices. The detailed methodologies and validation parameters serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development. The selection of the appropriate method will depend on the required sensitivity, selectivity, and available instrumentation. The LC-MS/MS method is recommended for studies requiring high sensitivity and specificity. Proper method validation is imperative to ensure the generation of accurate and reproducible data.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound in human plasma after administration of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of clozapine and its major metabolites in human plasma and red blood cells by high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormezanone for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone (B1668783) is a compound that was formerly used as a muscle relaxant and anxiolytic.[1] While its use in humans has been discontinued, its potential effects on cellular processes continue to be an area of interest for in vitro research. These application notes provide an overview of a proposed mechanism of action of this compound in cancer cell culture studies, focusing on the induction of apoptosis through the inhibition of the STAT3 signaling pathway. The following sections detail experimental protocols to investigate these effects and present hypothetical data to guide researchers in their study design.
Proposed Mechanism of Action: Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation.[2][3][4][5][6] In many types of cancer, STAT3 is constitutively activated, leading to the upregulation of anti-apoptotic proteins and promoting tumor growth.[2][6] Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy.[2][4][5][6]
We propose a hypothetical mechanism whereby this compound may induce apoptosis in cancer cells by inhibiting the STAT3 signaling pathway. This inhibition is postulated to lead to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the subsequent activation of the intrinsic apoptotic cascade.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to test the proposed mechanism of action of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 75.2 |
| A549 | Lung Cancer | 62.5 |
| HeLa | Cervical Cancer | 88.1 |
| HepG2 | Liver Cancer | 55.9 |
Table 2: Effect of this compound on Apoptosis and Protein Expression in MCF-7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Relative Bcl-2 Expression | Relative Cleaved Caspase-3 Expression |
| Vehicle Control | 0 | 5.2 ± 1.1 | 1.00 | 1.00 |
| This compound | 50 | 25.8 ± 3.5 | 0.62 | 2.8 |
| This compound | 75 | 48.3 ± 4.2 | 0.35 | 5.1 |
| This compound | 100 | 65.1 ± 5.9 | 0.18 | 8.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlormezanone in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of chlormezanone (B1668783) dosage and experimental protocols for use in animal studies. The information is intended to guide researchers in designing and conducting studies to evaluate the pharmacological properties of this compound, particularly its muscle relaxant and anxiolytic effects.
Quantitative Dosage Data
The following table summarizes the available toxicological data for this compound in common laboratory animal models. It is crucial to conduct dose-ranging studies to determine the optimal effective dose for a specific experimental paradigm while minimizing adverse effects.
| Species | Route of Administration | Dosage Type | Dose (mg/kg) | Observations |
| Rat | Oral | LD50 | 605 | Median lethal dose.[1][2] |
| Rat | Intraperitoneal | LD50 | 370 | Median lethal dose.[1][2] |
| Mouse | Intraperitoneal | LD50 | 514 | Median lethal dose.[1] |
| Mouse | Subcutaneous | LD50 | 322 | Median lethal dose.[2] |
| Dog | Oral | Chronic (4 weeks) | 60 | Resulted in tachycardia, ataxia, seizures, and death. |
| Dog | Oral | Chronic (28 weeks) | 10 | Caused ptyalism, vomiting, dry nose and gums, and ECG changes. |
| Dog | Oral | Chronic (12 months) | 2 | Led to ptyalism, vomiting, and a dry nose and gums. |
LD50: Median lethal dose, the dose required to kill half the members of a tested population after a specified test duration.
Experimental Protocols
Detailed methodologies for assessing the muscle relaxant and anxiolytic properties of this compound are provided below. These protocols are based on established behavioral assays in rodents.
2.1. Assessment of Muscle Relaxant Activity: Rota-rod Test
The rota-rod test is a standard method for evaluating motor coordination and the effects of muscle relaxant drugs in rodents.
2.1.1. Materials
-
Rota-rod apparatus (e.g., Columbus Instruments, Ugo Basile)
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 1-2 drops of Tween 80)
-
Syringes and needles for the chosen route of administration (e.g., intraperitoneal)
2.1.2. Experimental Procedure
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.[3]
-
Training:
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 10 ml/kg for intraperitoneal injection in mice).
-
Administer this compound or vehicle to the mice. The time between administration and testing should be consistent and based on the expected time to peak effect of the drug (typically 30 minutes for intraperitoneal injection).
-
-
Testing:
-
Place the mice on the rota-rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[3]
-
Record the latency to fall from the rod for each mouse. A shorter latency to fall in the this compound-treated group compared to the vehicle-treated group indicates muscle relaxation.
-
If a mouse clings to the rod and makes a full rotation, this should also be recorded as the end of the trial for that animal.[4]
-
-
Data Analysis:
-
Compare the mean latency to fall between the this compound and vehicle groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
2.2. Assessment of Anxiolytic Activity: Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open arms of the maze.
2.2.1. Materials
-
Elevated plus maze apparatus
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Syringes and needles for the chosen route of administration (e.g., intraperitoneal)
-
Video tracking software (optional, but recommended for accurate data collection)
2.2.2. Experimental Procedure
-
Animal Acclimation: Allow rats to acclimate to the testing room for at least 30-60 minutes prior to the test. The test should be conducted in a quiet, dimly lit room.[5]
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the rats (e.g., 30 minutes before testing for intraperitoneal injection).
-
-
Testing:
-
Data Analysis:
-
The primary measures of anxiety are the percentage of time spent in the open arms [(time in open arms / total time in open and closed arms) x 100] and the percentage of open arm entries [(number of open arm entries / total number of arm entries) x 100].
-
An increase in these measures in the this compound-treated group compared to the vehicle group suggests an anxiolytic effect.
-
The total number of arm entries can be used as a measure of general locomotor activity.
-
Mandatory Visualizations
3.1. Signaling Pathway of this compound
This compound is understood to act as a positive allosteric modulator at the benzodiazepine (B76468) site of the GABA-A receptor.[2] This enhances the inhibitory effects of the neurotransmitter GABA.
References
- 1. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlormezanone Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone (B1668783) is a centrally acting muscle relaxant that has also been utilized for its anxiolytic properties. Although its use in humans has been discontinued (B1498344) in many countries due to rare but serious skin reactions, it remains a compound of interest in preclinical research for understanding mechanisms of muscle relaxation and anxiety. The appropriate administration route in laboratory animals is crucial for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data. This document provides detailed application notes and experimental protocols for the administration of this compound to common laboratory animal models.
Mechanism of Action
The primary mechanism of action for this compound is believed to be the potentiation of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[1][2] this compound is thought to bind to the benzodiazepine (B76468) site on the GABA-A receptor, leading to an allosteric modulation of the receptor.[1] This enhances the effect of GABA, resulting in an increased influx of chloride ions into the neuron, hyperpolarization, and subsequent inhibition of neuronal firing. This inhibitory action in the central nervous system is responsible for its muscle relaxant and sedative effects.[1][2] It may also have an effect on the spinal reflex arc, further contributing to muscle relaxation.[2]
Data Presentation
The following tables summarize available quantitative data regarding the administration and pharmacokinetics of this compound. It is important to note that comprehensive pharmacokinetic data in common laboratory animal models is limited in publicly available literature.
Table 1: Excretion of [14C]this compound Following Oral Administration
| Species | Dose | Route | Excretion Pathway | % of Dose | Time Frame | Reference |
| Rat | Not Specified | Oral | Urine | ~74% | 24 hours | [3][4] |
| Rat | Not Specified | Oral | Bile | ~10% | Not Specified | [3][4] |
| Mouse | Not Specified | Oral | Urine | ~21% | 2 hours | [3][4] |
Table 2: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration
| Population | Dose | Cmax (mg/L) | Tmax (h) | Half-life (h) | AUC (mg·h/L) | Reference |
| Young, Healthy Males (single dose) | 400 mg | 4.62 ± 0.75 | 2.18 ± 1.49 | 40.50 ± 4.19 | 224.93 ± 27.79 | [5] |
| Young, Healthy Males (chronic regimen) | 400 mg/day | - | - | 37.14 ± 3.18 | 164.19 ± 21.70 (during dosing interval at steady state) | [5] |
| Young Volunteers (single dose) | 400 mg | - | - | 38 | - | [6] |
| Elderly Patients (single dose) | 400 mg | - | - | 54 | - | [6] |
| Male Volunteers (single dose, tablet) | 200 mg | 2.9 µg/ml | 1.5 h | 38 h | 121 µg·h/ml | [7] |
| Male Volunteers (single dose, suspension) | 200 mg | 2.6 µg/ml | 1.5 h | 40 h | 111 µg·h/ml | [7] |
Vehicle Selection for Administration
The choice of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in animal studies. The selection should be based on the physicochemical properties of this compound and the intended route of administration.
-
Aqueous Vehicles: For soluble compounds, sterile isotonic saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) are preferred for parenteral routes to minimize irritation.[8]
-
Suspensions: For poorly soluble compounds, suspending agents can be used. A common vehicle for oral gavage is an aqueous solution of 1% or 2% methylcellulose (B11928114).[8]
-
Oily Vehicles: Vegetable oils such as corn oil or sesame oil can be used for subcutaneous or intramuscular administration of lipophilic compounds. These should not be administered intravenously.[8]
-
Co-solvents: For compounds that are difficult to dissolve, co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) may be used, but their concentrations should be kept to a minimum to avoid toxicity.[8]
It is imperative to conduct a vehicle-controlled study to assess any potential effects of the vehicle on the experimental outcomes.
Experimental Protocols
The following are detailed protocols for common administration routes in laboratory animals. These are general guidelines and should be adapted to specific experimental designs and institutional (IACUC) regulations.
Protocol 1: Oral Gavage in Rats
Objective: To administer a precise dose of this compound directly into the stomach of a rat.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 1% methylcellulose in sterile water)
-
Gavage needle (stainless steel or flexible plastic, appropriate size for the rat's weight, typically 16-18 gauge for adults)[9]
-
Syringe (1-3 ml)
-
Weighing scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Preparation:
-
Accurately weigh the rat to calculate the correct dose volume. The recommended maximum volume for oral gavage in rats is 10-20 ml/kg.[10][11]
-
Prepare the this compound formulation in the chosen vehicle to the desired concentration. Ensure it is well-mixed, especially if it is a suspension.
-
Measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the appropriate insertion depth. Mark this depth on the needle.[10]
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle. Expel any air bubbles.
-
-
Restraint:
-
Firmly restrain the rat to immobilize its head and body. The head and body should be in a vertical line to straighten the esophagus.[11] An assistant may be helpful.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9]
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. [10] If resistance is met, withdraw and re-insert.
-
Advance the needle to the pre-measured depth.
-
Administer the solution slowly over 2-3 seconds for aqueous solutions or longer for more viscous formulations.[9]
-
If the animal struggles, coughs, or shows signs of respiratory distress, immediately withdraw the needle.[10]
-
-
Post-Administration:
-
Slowly withdraw the gavage needle.
-
Return the rat to its cage and monitor for at least 10-15 minutes for any adverse effects such as difficulty breathing or lethargy.[9]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound into the peritoneal cavity of a mouse for systemic absorption.
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., 0.9% saline)
-
Sterile syringe (0.5-1 ml)
-
Sterile needle (25-27 gauge)[12]
-
Weighing scale
-
70% ethanol or other suitable disinfectant
-
PPE: lab coat, gloves
Procedure:
-
Preparation:
-
Weigh the mouse and calculate the required dose volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[13]
-
Prepare the sterile this compound solution.
-
Draw the solution into the syringe and expel any air bubbles.
-
-
Restraint:
-
Securely restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse so its head is pointing downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[14]
-
-
Administration:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][15]
-
Disinfect the injection site with 70% ethanol.[15]
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[12][13][15]
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (blood in the hub) or an organ like the bladder (urine in the hub).[15] If blood or fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If no fluid is aspirated, inject the solution smoothly and steadily.
-
-
Post-Administration:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, pain, or adverse reaction at the injection site.
-
Protocol 3: Intravenous (IV) Injection in Dogs
Objective: To administer this compound directly into the systemic circulation of a dog. The cephalic vein is commonly used.
Materials:
-
This compound
-
Sterile, isotonic vehicle suitable for intravenous injection
-
Sterile syringe of appropriate size
-
Sterile needle (22-25 gauge) or catheter
-
Tourniquet or assistant for vessel occlusion
-
Clippers
-
Antiseptic scrub (e.g., chlorhexidine (B1668724) or povidone-iodine) and 70% ethanol
-
PPE: lab coat, gloves
Procedure:
-
Preparation:
-
Calculate the exact dose based on the dog's body weight.
-
Prepare the sterile this compound solution. Ensure there are no particulates.
-
Draw the solution into a sterile syringe and remove all air bubbles.
-
-
Restraint and Site Preparation:
-
Have an assistant restrain the dog in a comfortable position (sternal or lateral recumbency) and present a forelimb.
-
The assistant will occlude the cephalic vein by applying pressure just below the elbow.
-
Clip the hair over the injection site.[16]
-
Aseptically prepare the skin using a sequence of antiseptic scrub and alcohol wipes.[16]
-
-
Administration:
-
Visualize the distended cephalic vein.
-
Insert the needle, bevel up, into the vein at a shallow angle.[17]
-
A flash of blood in the needle hub indicates successful entry into the vein.
-
Aspirate slightly to confirm placement.
-
The assistant should release the pressure on the vein.
-
Inject the solution slowly and steadily. Monitor the animal for any signs of discomfort or perivascular leakage (swelling at the injection site).
-
If using a catheter, secure it in place according to standard veterinary procedures.[16]
-
-
Post-Administration:
-
Withdraw the needle and apply firm pressure to the injection site with a sterile gauze pad to prevent hematoma formation.[18]
-
Monitor the dog for any immediate adverse reactions.
-
Return the dog to its housing and observe for any delayed effects.
-
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Biotransformation of this compound, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative bioavailability of 3 different this compound 200 mg preparations after single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.fsu.edu [research.fsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. ltk.uzh.ch [ltk.uzh.ch]
- 14. research.vt.edu [research.vt.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. iatevad.com [iatevad.com]
Application Notes and Protocols for Chlormezanone Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the muscle relaxant and anxiolytic agent, chlormezanone (B1668783), intended for research purposes. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Overview of this compound Stability
This compound is a crystalline solid that is susceptible to degradation under certain environmental conditions. The primary degradation pathway involves the autoprotolytic cleavage of the S-C-1 bond within the 1,3-thiazine ring.[1] This process is influenced by pH, temperature, and light. Understanding these stability characteristics is essential for designing and interpreting experiments accurately.
pH Stability
The chemical stability of this compound is optimal in the pH range of 2 to 9, with maximum stability observed at a pH of 7.4.[1] Significant degradation occurs in strongly acidic or alkaline conditions due to the cleavage of the S-C bond.[1]
Thermal Stability
While specific quantitative data on the thermal degradation kinetics of solid this compound is limited in publicly available literature, it is recommended to store the solid compound at room temperature. Solutions of this compound are more susceptible to thermal degradation. One study notes a plasma half-life of 76 hours at 37°C, indicating a relatively slow degradation process at physiological temperature.[1] For research purposes, it is prudent to minimize exposure of this compound solutions to elevated temperatures.
Photostability
Recommended Storage Conditions
To ensure the long-term integrity of this compound for research applications, the following storage conditions are recommended.
| Form | Storage Temperature | Light Conditions | Humidity | Shelf Life |
| Solid (Powder) | Room Temperature | Protect from light | Store in a desiccator | Refer to manufacturer's expiration date |
| Stock Solutions | -20°C | Protect from light | N/A | Up to 1 month |
| Working Solutions | Prepare fresh for same-day use | Protect from light | N/A | Use immediately |
Note: Solutions should be brought to room temperature and checked for any precipitation before use.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound powder and DMSO to room temperature.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For 1 mL of a 100 mM solution, weigh 27.37 mg of this compound (Molecular Weight: 273.73 g/mol ).
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
For immediate use, proceed with experimental dilutions.
-
For storage, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method. The extent of degradation should be targeted at 5-20%.
3.2.1. Preparation of Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or a mixture of methanol and water).
-
For each stress condition, transfer a known volume of the stock solution into separate, appropriately labeled containers (e.g., glass vials).
3.2.2. Stress Conditions:
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M hydrochloric acid (HCl) to the this compound solution.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Dilute to the final concentration with the mobile phase of the analytical method.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH) to the this compound solution.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Add a volume of 3% hydrogen peroxide (H₂O₂) to the this compound solution.
-
Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation (in solution):
-
Incubate the this compound solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours), protected from light.
-
Cool the solution to room temperature.
-
Dilute to the final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the this compound solution to a light source providing both UV and visible light (e.g., in a photostability chamber). The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time points.
-
3.2.3. Analysis:
-
Analyze the stressed samples, along with a non-degraded control sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
The method should be able to separate the intact this compound from any degradation products.
-
Quantify the amount of this compound remaining and the percentage of degradation for each stress condition.
Signaling Pathway and Experimental Workflow
Putative Signaling Pathway of this compound
This compound is thought to exert its anxiolytic and muscle relaxant effects by modulating the activity of the GABA-A receptor, an inhibitory neurotransmitter receptor in the brain.
Caption: Putative GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Chlormezanone in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone (B1668783) is a centrally acting muscle relaxant and anxiolytic drug that was previously used for the treatment of muscle spasms and anxiety.[1] It was withdrawn from the market worldwide in 1996 due to rare but serious and potentially fatal skin reactions, including toxic epidermal necrolysis.[2][3] Despite its discontinuation for clinical use, the study of this compound and its analogues can still provide valuable insights into the mechanisms of anxiety and muscle relaxation, and may inform the development of new therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in a neuroscience research setting, based on available preclinical data.
Mechanism of Action
The primary mechanism of action of this compound is the modulation of the GABAergic system.[4] It is believed to act on the central nervous system to produce its muscle relaxant and anxiolytic effects.[5] While the exact mechanism is not fully elucidated, evidence suggests that this compound and its analogues interact with the GABA-A receptor complex, enhancing the effects of the inhibitory neurotransmitter GABA.[2][4]
This compound is thought to bind to the benzodiazepine (B76468) site on the GABA-A receptor, acting as a positive allosteric modulator.[2] This binding increases the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[3][5] This inhibitory action in the central nervous system is responsible for its sedative, anxiolytic, and muscle relaxant properties.[4] There is also some suggestion that this compound may influence other neurotransmitter systems, such as serotonin (B10506) and norepinephrine, although this is less well-characterized.[4]
Data Presentation
The following tables summarize the available quantitative data for this compound and its close analogue, chlormethiazole, from preclinical neuroscience research.
Table 1: In Vitro Receptor Binding and Functional Data for Chlormethiazole
| Parameter | Ligand | Preparation | Value | Reference |
| IC50 for [35S]-TBPS Binding | Chlormethiazole | Rat Brain | 140 µM | [6] |
| Effect on [3H]-muscimol Binding | Chlormethiazole | Rat Brain | Enhanced Binding | [6] |
| Effect on [3H]-flunitrazepam Binding | Chlormethiazole | Rat Brain | No Effect | [6] |
Table 2: Electrophysiological Effects of Chlormethiazole
| Preparation | Concentration | Effect | Reference |
| Cultured Mouse Spinal Cord Neurons | 200 µM | Increased rheobase, decreased input resistance, dependent on chloride ion gradient | [4] |
| Human Recombinant GABA-A Receptors | Up to 1 mM | Slight direct activation, potentiation of receptors lacking γ2 subunit or containing α4 or α6 subunits | [7] |
| Human Recombinant NMDA Receptors | ~500 µM (IC50) | Weak nonselective inhibition | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the study of this compound in a neuroscience research setting.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol allows for the study of this compound's effects on ion channel function and neuronal excitability.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
Procedure:
-
Prepare aCSF and intracellular solutions and ensure they are at the correct pH and osmolarity.[8]
-
Prepare acute brain slices or plate cultured neurons on coverslips.
-
Transfer the brain slice or coverslip to the recording chamber on the patch-clamp rig and continuously perfuse with aCSF.[9]
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with intracellular solution.[10]
-
Under visual guidance, approach a neuron with the micropipette and apply gentle positive pressure.[10]
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[8]
-
Apply brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.[11]
-
Record baseline neuronal activity in voltage-clamp or current-clamp mode.[9]
-
Prepare working concentrations of this compound in aCSF from the stock solution.
-
Perfuse the recording chamber with the this compound-containing aCSF for a defined period.
-
Record changes in membrane potential, firing rate, and ionic currents in response to this compound.[9]
-
To study the effect on GABA-A receptors specifically, co-apply GABA with and without this compound and measure the potentiation of GABA-evoked currents.
Animal Behavior: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents and can be used to evaluate the anxiolytic effects of this compound.
Materials:
-
Elevated plus-maze apparatus
-
Rodents (mice or rats)
-
This compound solution for injection (e.g., dissolved in saline with a vehicle like Tween 80)
-
Vehicle control solution
-
Video tracking software
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[12][13]
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing.
-
Place the animal in the center of the EPM, facing one of the open arms.[2]
-
Allow the animal to freely explore the maze for a 5-10 minute period.[12]
-
Record the animal's behavior using an overhead camera and video tracking software.[13]
-
Analyze the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.[5]
-
Thoroughly clean the maze between each animal to remove any olfactory cues.[12]
In Vivo Neurotransmitter Monitoring: Microdialysis
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions to assess the impact of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Rodents
-
This compound solution for systemic administration
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., amygdala, prefrontal cortex).[14]
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.[15]
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[16]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.[17]
-
Administer this compound systemically.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels post-administration.
-
Analyze the dialysate samples for neurotransmitters of interest (e.g., GABA, glutamate, serotonin, norepinephrine) using HPLC.[15]
-
Compare post-drug neurotransmitter levels to the baseline to determine the effect of this compound.
Visualization of Signaling Pathways and Workflows
Caption: Proposed mechanism of action of this compound at the GABAergic synapse.
Caption: Experimental workflow for the elevated plus-maze test.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 3. Chloride Homeostasis in Neurons With Special Emphasis on the Olivocerebellar System: Differential Roles for Transporters and Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlormethiazole acts on chloride channels in cultured spinal cord neurons [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patch Clamp Protocol [labome.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. mmpc.org [mmpc.org]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlormezanone as a Probe in GABA-A Receptor Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Chlormezanone (B1668783) was withdrawn from the worldwide market in 1996 due to rare but severe and potentially fatal dermatological reactions, including toxic epidermal necrolysis.[1][2][3][4] Its use in any experimental setting should be approached with extreme caution and a thorough risk assessment. The information provided here is for historical and informational purposes and is based on the limited scientific literature available. These protocols are generalized for GABA-A receptor studies and have not been specifically validated for this compound in recent research.
Application Notes
Introduction
This compound is a non-benzodiazepine anxiolytic and muscle relaxant that was formerly used for the management of anxiety and muscle spasms.[1][5][6][7] Its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][5]
Mechanism of Action
This compound binds to the benzodiazepine (B76468) site on the GABA-A receptor complex.[1] This binding event induces a conformational change in the receptor that increases the affinity of the primary ligand, GABA. By potentiating the effect of GABA, this compound enhances the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[5] This increased inhibitory tone is believed to mediate its anxiolytic and muscle relaxant properties.
Use as a Research Probe
Historically, this compound could be considered for use as a probe in GABA-A receptor studies to:
-
Investigate the pharmacology of the benzodiazepine binding site.
-
Characterize different subtypes of GABA-A receptors.
-
Screen for novel compounds that interact with the benzodiazepine site.
However, due to its discontinuation and the lack of recent studies, its utility as a contemporary research tool is severely limited. Researchers are advised to use currently available and well-characterized benzodiazepine site ligands.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of this compound.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Data Presentation
The following tables are structured for the presentation of quantitative data from GABA-A receptor studies. Due to the discontinuation of this compound, specific values from recent, validated studies are not available.
Table 1: Radioligand Binding Assay Data
| Compound | Radioligand | Receptor Source | Ki (nM) | Bmax (pmol/mg protein) | Hill Slope |
| This compound | [³H]-Flumazenil | Rat Cortical Membranes | Not Available | Requires Experimental Determination | Requires Experimental Determination |
| Diazepam (Control) | [³H]-Flumazenil | Rat Cortical Membranes | ~1-10 | Varies | ~1.0 |
Table 2: Electrophysiology Data
| Compound | GABA-A Subtype | EC₅₀ of GABA Potentiation (µM) | Maximal Potentiation (% of GABA alone) |
| This compound | α1β2γ2 | Not Available | Requires Experimental Determination |
| This compound | α2β2γ2 | Not Available | Requires Experimental Determination |
| This compound | α3β2γ2 | Not Available | Requires Experimental Determination |
| This compound | α5β2γ2 | Not Available | Requires Experimental Determination |
| Diazepam (Control) | α1β2γ2 | ~0.01-0.1 | Varies with GABA concentration |
Experimental Protocols
The following are generalized protocols for studying the interaction of a ligand with the GABA-A receptor. These would need to be optimized and validated for any specific compound, including this compound.
Protocol 1: Radioligand Displacement Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of a test compound at the benzodiazepine site of the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor using a competitive displacement assay with a known radioligand (e.g., [³H]-Flumazenil).
Materials:
-
Test compound: this compound
-
Radioligand: [³H]-Flumazenil
-
Non-specific binding control: Diazepam (high concentration, e.g., 10 µM)
-
Receptor source: Rat or mouse whole brain or cortical membranes
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a series of tubes, add a constant concentration of [³H]-Flumazenil (typically at or below its Kd), the membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Flumazenil against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand displacement binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to measure the potentiation of GABA-induced currents by this compound in cells expressing GABA-A receptors.
Objective: To determine the EC₅₀ and maximal potentiation of GABA-induced chloride currents by this compound in a specific GABA-A receptor subtype.
Materials:
-
Cell line expressing a specific GABA-A receptor subtype (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits)
-
Test compound: this compound
-
GABA
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Internal solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)
-
Borosilicate glass pipettes
Procedure:
-
Cell Culture: Culture the transfected cells under appropriate conditions.
-
Pipette Preparation: Pull glass pipettes to a suitable resistance (e.g., 3-5 MΩ) and fill with internal solution.
-
Patching: Obtain a gigaseal on a single cell and establish a whole-cell recording configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current.
-
This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound. Plot the percentage potentiation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal potentiation.
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. Hepatocellular and dermatological outcomes of this compound | Journal of the Pakistan Medical Association [jpma.org.pk]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Chlormezanone in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone (B1668783) is a centrally acting muscle relaxant that was previously used for the treatment of muscle spasms and associated pain.[1] While it has been discontinued (B1498344) for clinical use due to rare but serious side effects, its historical application in pain management warrants an examination of its potential mechanisms and preclinical evaluation.[2] This document provides an overview of the hypothesized analgesic mechanisms of this compound and presents illustrative protocols for its evaluation in common preclinical models of pain.
Application Notes
Hypothesized Mechanism of Analgesic Action
This compound's analgesic effects are thought to be secondary to its primary action as a muscle relaxant and anxiolytic. The proposed mechanisms primarily involve the central nervous system (CNS), particularly at the level of the spinal cord.[1][3]
-
Modulation of GABAergic Neurotransmission: The predominant hypothesis is that this compound enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][4] It is thought to bind to central benzodiazepine (B76468) receptors which interact allosterically with GABA-A receptors.[5] This potentiation of GABAergic activity would lead to increased neuronal inhibition, resulting in muscle relaxation and a sedative effect that can reduce the perception of pain.[1][4] By increasing the inhibition of the ascending reticular activating system, it can block cortical and limbic arousal that occurs following stimulation of reticular pathways.[5]
-
Depression of Spinal Polysynaptic Reflexes: this compound is believed to act on centers in the brain and spinal cord to relieve muscle stiffness or spasm.[3] It preferentially depresses spinal polysynaptic reflexes over monosynaptic reflexes.[3] By inhibiting the reflex arcs that cause muscle contractions, this compound helps to relax muscles and reduce spasms, which can be a significant source of pain.[1]
-
Influence on Other Neurotransmitter Systems: There is some suggestion that this compound may also influence other neurotransmitter systems, such as serotonin (B10506) and norepinephrine, which are involved in mood regulation and descending pain modulation pathways.[1]
Preclinical Pain Models
To evaluate the analgesic potential of a compound like this compound, a variety of preclinical models are necessary to assess its efficacy across different pain modalities:
-
Nociceptive Pain Models: These models, such as the hot plate and tail-flick tests, assess the response to acute, noxious thermal stimuli. They are useful for identifying compounds that act on the transmission of acute pain signals.
-
Inflammatory Pain Models: The formalin test and the carrageenan-induced paw edema model are used to study pain resulting from tissue inflammation. The formalin test is particularly useful as it has two distinct phases, an initial neurogenic phase and a later inflammatory phase, allowing for some mechanistic differentiation.
-
Neuropathic Pain Models: Models such as the Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) model are used to mimic the chronic pain state that results from nerve damage. These models are essential for evaluating potential treatments for conditions like diabetic neuropathy or post-herpetic neuralgia.
Illustrative Data Presentation
The following tables are examples of how quantitative data from preclinical pain studies with this compound could be structured. The data presented are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound in the Hot Plate Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Response (seconds) at 60 min post-dose (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 15.2 ± 1.3 | 0 |
| This compound | 25 | 10 | 20.5 ± 1.8 | 35.8 |
| This compound | 50 | 10 | 28.9 ± 2.1** | 92.6 |
| This compound | 100 | 10 | 35.1 ± 2.5 | 134.4 |
| Morphine | 10 | 10 | 44.3 ± 3.0 | 196.6 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. %MPE calculated relative to a pre-determined cut-off time. |
Table 2: Effect of this compound in the Formalin Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | N | Total Licking Time (seconds, Mean ± SEM) - Early Phase (0-5 min) | Total Licking Time (seconds, Mean ± SEM) - Late Phase (20-40 min) |
| Vehicle (0.5% CMC) | - | 8 | 85.4 ± 7.2 | 150.9 ± 12.5 |
| This compound | 50 | 8 | 62.1 ± 6.5 | 105.3 ± 10.1 |
| This compound | 100 | 8 | 45.3 ± 5.1 | 75.6 ± 8.9 |
| This compound | 200 | 8 | 30.8 ± 4.8 | 50.2 ± 7.3 |
| Indomethacin | 10 | 8 | 80.1 ± 8.0 | 65.4 ± 9.2 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. |
Table 3: Effect of this compound on Mechanical Allodynia in a Rat CCI Model
| Treatment Group | Dose (mg/kg, i.p.) | N | Paw Withdrawal Threshold (g, Mean ± SEM) - Day 14 Post-Surgery |
| Sham + Vehicle | - | 8 | 14.5 ± 1.1 |
| CCI + Vehicle | - | 8 | 2.8 ± 0.4 |
| CCI + this compound | 50 | 8 | 5.9 ± 0.7 |
| CCI + this compound | 100 | 8 | 9.2 ± 0.9** |
| CCI + Gabapentin | 100 | 8 | 11.5 ± 1.0*** |
| p<0.05, **p<0.01, ***p<0.001 compared to CCI + Vehicle. |
Illustrative Experimental Protocols
Protocol 1: Hot Plate Test for Nociceptive Pain
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosures for observation.
-
This compound, dissolved in an appropriate vehicle (e.g., saline).
-
Positive control: Morphine sulfate.
-
Vehicle control: Saline.
-
Male Sprague-Dawley rats (200-250 g).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Determine the baseline latency to a nocifensive response (e.g., licking a hind paw, jumping) for each rat by placing it on the hot plate. A cut-off time of 60 seconds is imposed to prevent tissue damage.
-
Randomly assign rats to treatment groups (Vehicle, this compound at various doses, Morphine).
-
Administer the assigned treatment via i.p. injection.
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), place each rat on the hot plate and record the latency to the first nocifensive response.
Data Analysis:
-
Calculate the mean latency time ± SEM for each group at each time point.
-
Analyze data using a two-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control.
-
The percentage of the Maximum Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Formalin Test for Inflammatory Pain
Objective: To evaluate the effect of this compound on both neurogenic and inflammatory phases of persistent pain.
Materials:
-
Observation chambers with mirrors to allow for an unobstructed view of the paws.
-
Video recording equipment (optional, for later scoring).
-
This compound, prepared for oral gavage (p.o.) in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Positive control: Indomethacin (for the late phase).
-
Vehicle control: 0.5% CMC.
-
Male Swiss Webster mice (20-25 g).
-
5% formalin solution in saline.
-
Microsyringes for intraplantar (i.pl.) injection.
Procedure:
-
Acclimatize mice to the observation chambers for 30 minutes.
-
Administer this compound, indomethacin, or vehicle by oral gavage.
-
After a set pre-treatment time (e.g., 60 minutes for p.o. administration), inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately return the mouse to the observation chamber and start a timer.
-
Record the total time the mouse spends licking or biting the injected paw during two phases:
-
Early Phase: 0-5 minutes post-formalin injection.
-
Late Phase: 20-40 minutes post-formalin injection.
-
Data Analysis:
-
Calculate the mean total licking/biting time ± SEM for each group in both phases.
-
Use a one-way ANOVA followed by Dunnett's test to compare drug-treated groups with the vehicle group for each phase.
Protocol 3: Chronic Constriction Injury (CCI) Model for Neuropathic Pain
Objective: To assess the efficacy of this compound in alleviating mechanical allodynia in a model of peripheral nerve injury.
Materials:
-
Surgical instruments for nerve ligation.
-
Isoflurane anesthesia system.
-
4-0 chromic gut sutures.
-
Von Frey filaments of varying bending forces.
-
Testing chambers with a wire mesh floor.
-
This compound for i.p. injection.
-
Positive control: Gabapentin.
-
Vehicle control: Saline.
-
Male Wistar rats (220-280 g).
Procedure: Part A: Surgical Induction of CCI
-
Anesthetize the rat with isoflurane.
-
Make an incision on the lateral side of the left thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve, spaced about 1 mm apart.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 10-14 days for the full development of neuropathic pain. A sham surgery group should be prepared where the nerve is exposed but not ligated.
Part B: Assessment of Mechanical Allodynia
-
Place the rats in the testing chambers and allow them to acclimate.
-
Apply von Frey filaments to the plantar surface of the ipsilateral (injured) and contralateral hind paws in ascending order of force.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
On day 14 post-surgery, after establishing a baseline PWT, administer the assigned treatment (Vehicle, this compound, or Gabapentin).
-
Measure the PWT at various time points post-dosing (e.g., 1, 2, 4 hours).
Data Analysis:
-
Calculate the mean PWT (in grams) ± SEM for each group.
-
Use a two-way repeated measures ANOVA to analyze the data, followed by an appropriate post-hoc test to compare treatment groups against the CCI + Vehicle group.
Visualizations: Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway of this compound in pain modulation.
References
Application Notes and Protocols for Chlormezanone in Skeletal Muscle Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Chlormezanone (B1668783) is a muscle relaxant that was previously used clinically to treat muscle spasms and anxiety.[1][2] Although it has been discontinued (B1498344) for therapeutic use due to rare but serious side effects, its mechanism of action provides a basis for its application in research settings to study the central nervous system's control of skeletal muscle tone.[3][4] this compound is classified as a centrally acting muscle relaxant, with its primary effects mediated through the central nervous system (CNS).[2]
Mechanism of Action
Central Effects: The principal mechanism of action of this compound is the enhancement of GABAergic neurotransmission in the CNS.[1] It is thought to bind to the GABA-A receptor, which increases the influx of chloride ions into neurons.[1] This hyperpolarization of the neuronal membrane makes them less likely to fire, leading to a reduction in neuronal excitability and subsequent muscle relaxation.[1] This action is similar to that of benzodiazepines, although this compound is structurally distinct.[1] Its effects are not localized to a single CNS site but are thought to involve polysynaptic reflexes, particularly at the level of the spinal cord and potentially higher brain centers that regulate muscle tone.[2]
Potential Peripheral Effects: While predominantly a centrally acting agent, some evidence from older literature suggests that this compound may also have a peripheral component to its action. The specifics of this peripheral action are not well-documented in recent literature. It has been proposed that it might influence the spinal reflex arc or have direct effects on the neuromuscular junction or muscle fibers. However, neuronal conduction and muscle excitability are generally not depressed except at near-lethal doses. Further research would be needed to fully elucidate any direct effects on skeletal muscle physiology.
Applications in Skeletal Muscle Physiology Research
Given its primary central mechanism, this compound can be a useful tool for:
-
Investigating Central Motor Control: By modulating GABAergic pathways, this compound can be used to study the influence of central inhibitory circuits on motor neuron output and, consequently, on skeletal muscle function.
-
Modeling Central Muscle Spasticity: In animal models, this compound could be used to explore the mechanisms underlying centrally mediated muscle spasticity and to test the efficacy of novel therapeutic agents.
-
Dissecting Central vs. Peripheral Sites of Action: When used in conjunction with in vitro or isolated muscle preparations, this compound can help differentiate between centrally mediated effects on muscle tone and any potential direct peripheral actions.
Limitations
The primary limitation of using this compound for studying direct skeletal muscle physiology is its potent central action, which can mask or override any subtle peripheral effects in in vivo models. Furthermore, the discontinuation of the drug means that its availability for research may be limited. The lack of recent, detailed studies on its direct effects on muscle fibers or the neuromuscular junction necessitates caution in interpreting results from peripheral preparations.
Pharmacological Profile of this compound
| Property | Value | References |
| Drug Class | Centrally Acting Skeletal Muscle Relaxant, Anxiolytic | [1] |
| Primary Mechanism | Enhancement of GABA-A receptor activity in the CNS | [1] |
| Molecular Target | GABA-A Receptor | [1] |
| Effect on Neurons | Hyperpolarization due to increased chloride ion influx | [1] |
| Clinical Indications (Former) | Muscle spasms, anxiety | [1] |
| Administration Route | Oral | [1] |
| Plasma Half-life (at 37°C) | Approximately 76 hours | |
| Metabolism | Primarily in the liver |
Experimental Protocols
Protocol 1: In Vivo Electromyography (EMG) to Assess Central Muscle Relaxant Effects
Objective: To evaluate the effect of this compound on centrally-mediated skeletal muscle activity in an animal model.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Animal model (e.g., rat, mouse)
-
General anesthetic
-
EMG recording system with needle or surface electrodes
-
Stimulator for inducing reflex muscle contractions
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Insert EMG electrodes into the target muscle (e.g., gastrocnemius).
-
Record baseline EMG activity at rest and during an induced reflex (e.g., tail-pinch or electrical stimulation of a peripheral nerve).
-
Administer this compound (or vehicle control) systemically (e.g., intraperitoneally).
-
Record EMG activity at various time points post-administration, both at rest and during the induced reflex.
-
Analyze the EMG data for changes in amplitude and frequency, which would indicate a reduction in motor unit firing and thus a central muscle relaxant effect.
Protocol 2: Isolated Neuromuscular Junction Preparation
Objective: To investigate the potential direct effects of this compound on neuromuscular transmission.
Materials:
-
This compound
-
Isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rodent)
-
Organ bath with physiological saline solution (e.g., Krebs-Ringer solution)
-
Stimulating electrodes for the nerve
-
Force transducer to measure muscle contraction
-
Data acquisition system
Procedure:
-
Dissect the nerve-muscle preparation and mount it in the organ bath containing oxygenated physiological saline at a constant temperature (e.g., 37°C).
-
Attach the muscle to the force transducer to record isometric contractions.
-
Position the stimulating electrodes on the nerve.
-
Record baseline muscle twitch and tetanic contractions in response to nerve stimulation.
-
Add this compound to the organ bath at various concentrations.
-
Record any changes in the amplitude of twitch and tetanic contractions. A decrease in force could suggest a pre-synaptic (inhibition of acetylcholine (B1216132) release) or post-synaptic (blockade of acetylcholine receptors) effect.
-
As a control, stimulate the muscle directly to see if this compound affects the muscle fiber's contractility independent of the neuromuscular junction.
Protocol 3: Patch-Clamp Electrophysiology on Cultured Myotubes
Objective: To determine if this compound directly modulates ion channel activity in skeletal muscle cells.
Materials:
-
This compound
-
Cultured myotubes (e.g., from C2C12 cell line)
-
Patch-clamp rig with amplifier and data acquisition system
-
Pipettes and intracellular/extracellular solutions
-
Specific ion channel blockers (as controls)
Procedure:
-
Culture myotubes on coverslips suitable for microscopy.
-
Perform whole-cell patch-clamp recordings from individual myotubes.
-
Record baseline currents from relevant ion channels (e.g., voltage-gated sodium, potassium, or chloride channels).
-
Perfuse the myotube with a solution containing this compound at a known concentration.
-
Record any changes in the current-voltage relationship, activation, or inactivation kinetics of the ion channels.
-
Use specific channel blockers to help identify the channel(s) affected by this compound.
Signaling Pathways and Workflows
Caption: Central mechanism of action of this compound.
Caption: Workflow for studying this compound's peripheral effects.
References
- 1. A peripheral component of centrally acting muscle relaxants: this compound and mephenesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mephenesin, methocarbamol, chlordiazepoxide and diazepam: Actions on spinal reflexes and ventral root potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animosearch.dlsu.edu.ph [animosearch.dlsu.edu.ph]
- 4. Some studies on peripheral actions of mephenesin, methocarbamol and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chlormezanone Solubility & Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of chlormezanone (B1668783) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a white crystalline powder with limited solubility in aqueous solutions.[1][2] It is slightly soluble in water and ethanol, but freely soluble in solvents like acetone (B3395972) and chloroform.[1][2] For experimental purposes, it is most commonly dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][3][4][5]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What can I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%, to avoid solvent-induced cellular toxicity.
-
Use a Co-solvent: Consider using a co-solvent system to improve solubility. One commercially available protocol suggests a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of your buffer, try a stepwise dilution. Add a small amount of buffer to the stock, mix well, and then gradually add the remaining buffer while vortexing.
-
Sonication: Gentle sonication can help to dissolve small precipitates that may have formed.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious about the potential for degradation with prolonged heat exposure.
Q3: How stable is this compound in aqueous solutions?
A3: this compound undergoes non-enzymatic hydrolysis in aqueous environments.[1][3] It is recommended to prepare fresh aqueous solutions of this compound for each experiment and avoid long-term storage. One supplier advises against storing aqueous solutions for more than one day. If storage of a stock solution is necessary, it is best to store it in an organic solvent, such as DMSO, at -20°C for up to one month.[3]
Q4: What is the known mechanism of action of this compound?
A4: this compound is a centrally acting muscle relaxant and anxiolytic. Its mechanism of action is not fully elucidated but is believed to involve the modulation of the gamma-aminobutyric acid (GABA) system. It is thought to act at the benzodiazepine (B76468) site of GABA-A receptors, enhancing the inhibitory effects of GABA.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
-
Possible Cause: Precipitation of this compound in the experimental buffer, leading to an inaccurate final concentration.
-
Solution:
-
Visually inspect your working solution for any signs of precipitation, both immediately after preparation and over the course of the experiment.
-
Prepare a fresh stock solution and working solution for each experiment.
-
Consider using one of the solubility enhancement techniques mentioned in the FAQs, such as co-solvents.
-
-
Possible Cause: Degradation of this compound in the aqueous buffer.
-
Solution:
-
Always use freshly prepared aqueous solutions.
-
Minimize the time the compound is in an aqueous buffer before being used in the experiment.
-
If the experiment is lengthy, consider the stability of the compound under your specific experimental conditions (pH, temperature).
-
Issue 2: Observed cellular toxicity not related to the expected pharmacological effect.
-
Possible Cause: High concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound.
-
Solution:
-
Calculate the final percentage of the organic solvent in your working solution. Aim to keep it below 0.5% (v/v).
-
Run a vehicle control experiment with the same concentration of the solvent to assess its baseline toxicity on your cells.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (approx.) | Molar Concentration (approx.) | Reference |
| Water | < 2.5 mg/mL | < 9.1 mM | [6] |
| Phosphate Buffered Saline (PBS), pH 7.2 | 0.1 mg/mL | 0.37 mM | [1][7] |
| Ethanol | 2 mg/mL | 7.3 mM | [1][7] |
| Dimethyl Sulfoxide (DMSO) | 20 - 27.37 mg/mL | 73 - 100 mM | [1][4][7] |
| Dimethylformamide (DMF) | 10 mg/mL | 36.5 mM | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 27.37 mg in 1 mL of DMSO for a 100 mM stock).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to room temperature if stored cold) or brief sonication can be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stored properly, the DMSO stock should be stable for at least one month.[3]
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Buffer: Pre-warm your cell culture medium or experimental buffer (e.g., PBS) to 37°C.
-
Dilution: Add the required volume of the DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. It is crucial to ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium).
-
Mixing: Immediately vortex the working solution gently to ensure homogeneity and prevent precipitation.
-
Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Figure 1: A generalized workflow for experiments involving this compound.
Caption: Figure 2: Proposed mechanism of action of this compound via the GABA-A receptor.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. iipseries.org [iipseries.org]
- 3. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Hello Bio [hellobio.com]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Chlormezanone Crystallization Experiments
Welcome to the technical support center for Chlormezanone (B1668783) crystallization experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound crystallization?
A1: Based on available literature, anhydrous ethanol (B145695) is a recommended solvent for the recrystallization of this compound, yielding high purity crystals.[1] this compound is also reported to be freely soluble in acetone (B3395972) and chloroform, and slightly soluble in ethanol, which suggests these or their mixtures could be explored in solvent screening studies.[2] The choice of solvent can significantly impact crystal habit, yield, and purity.
Q2: My this compound "oiled out" during crystallization. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur when the solution temperature is above the melting point of the solute.[3] this compound has a relatively low melting point (114-118°C), which may increase the likelihood of this issue. To address oiling out, consider the following:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound remains fully dissolved until a lower temperature is reached.[3]
-
Slow Cooling: Allow the solution to cool more slowly to room temperature before inducing further cooling with an ice bath. This provides a larger window for crystal nucleation to occur above the oiling out temperature.
-
Seeding: Introduce a small seed crystal of pure this compound to the solution as it cools to encourage crystallization.[4]
-
Solvent Selection: Consider using a solvent with a lower boiling point.
Q3: I am getting a very low yield of this compound crystals. What are the possible causes?
A3: Low yield can result from several factors:
-
Excess Solvent: Using too much solvent will result in a significant portion of the this compound remaining in the mother liquor upon cooling.
-
Premature Crystallization: If crystallization occurs at a higher temperature than optimal, the solubility of this compound will be higher, leading to lower recovery.
-
Incomplete Crystallization: Ensure sufficient time is allowed for the crystallization process to complete at a low temperature.
Q4: How can I improve the purity of my this compound crystals?
A4: Purity is a critical attribute of crystalline active pharmaceutical ingredients (APIs).[5][6] To enhance the purity of this compound crystals:
-
Recrystallization: Perform one or more recrystallization steps. A documented method involves dissolving the crude product in anhydrous ethanol, treating with activated carbon to remove colored impurities, filtering while hot, and then allowing the filtrate to crystallize.[1]
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.[6]
-
Slow Growth: Slower crystal growth, achieved through gradual cooling, often leads to the inclusion of fewer impurities in the crystal lattice.[6]
Q5: Does this compound exhibit polymorphism, and how can I control it?
A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7] Different polymorphs can have different physicochemical properties, including solubility and stability. While there is limited specific information in the public domain on characterized polymorphs of this compound, it is a possibility for any pharmaceutical compound. To investigate and control potential polymorphism:
-
Solvent Screening: Crystallize this compound from a variety of solvents with different polarities.
-
Varying Crystallization Conditions: Investigate different cooling rates, levels of supersaturation, and agitation speeds.
-
Characterization: Use analytical techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to screen for different crystalline forms.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Cooling is not sufficient. | - Evaporate some of the solvent and attempt to crystallize again.- Cool the solution in an ice bath. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| Crystals Form Too Quickly | - Solution is too concentrated.- Cooling is too rapid. | - Add a small amount of hot solvent to redissolve the crystals and then allow for slower cooling.- Insulate the flask to slow the rate of cooling. |
| "Oiling Out" | - High concentration of impurities.- Melting point of the solid is lower than the solution temperature.- Rapid cooling. | - Add more solvent to decrease the saturation temperature.- Ensure a slow cooling rate.- Use seed crystals to promote crystallization before oiling out can occur.[4] |
| Low Yield | - Incomplete precipitation.- Using too much solvent.- Filtering the solution when it is not cold enough. | - Allow more time for crystallization at a low temperature.- Reduce the amount of solvent used for dissolution.- Ensure the solution is thoroughly chilled in an ice bath before filtration. |
| Poor Purity | - Impurities trapped in the crystal lattice.- Insufficient washing of crystals. | - Recrystallize the product. Consider using activated carbon to remove colored impurities.[1]- Wash the filtered crystals with a small amount of ice-cold solvent. |
| Inconsistent Crystal Size/Habit | - Uncontrolled nucleation and growth.- Choice of solvent.- Presence of impurities. | - Control the cooling rate carefully.- Experiment with different solvents or solvent mixtures.- Consider the use of additives to modify crystal habit, though specific additives for this compound are not well-documented. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Anhydrous Ethanol
This protocol is based on a method described for the purification of a crude this compound product.[1]
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Activated Carbon
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Place the crude this compound product in an Erlenmeyer flask.
-
Add a minimal amount of anhydrous ethanol to the flask to dissolve the solid.
-
Add a small amount of activated carbon to the solution (approximately 1-2% by weight of the this compound).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour with gentle stirring.
-
Perform a hot filtration to remove the activated carbon. This should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration apparatus.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold anhydrous ethanol.
-
Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.
Data Presentation
Table 1: Solvent Selection Guide for this compound Crystallization
| Solvent | Boiling Point (°C) | Polarity | Known this compound Solubility | Potential for Crystallization | Notes |
| Ethanol | 78 | Polar Protic | Slightly Soluble | Good. Recrystallization from anhydrous ethanol is a documented method.[1] | Good balance of solubility at elevated temperatures and lower solubility at room temperature. |
| Acetone | 56 | Polar Aprotic | Freely Soluble | Potential as a co-solvent. High solubility may lead to low yields if used alone. | Its high volatility can be advantageous for drying crystals. |
| Chloroform | 61 | Nonpolar | Freely Soluble | Potential as a co-solvent. Similar to acetone, high solubility might be problematic for yield. | Health and safety considerations are important when using chloroform. |
| Water | 100 | Polar Protic | Slightly Soluble | Poor. Low solubility even at elevated temperatures is likely. | Could potentially be used as an anti-solvent. |
| Isopropanol | 82 | Polar Protic | Not specified, but likely similar to ethanol | Good. Properties are similar to ethanol, making it a good candidate for screening. | |
| Ethyl Acetate | 77 | Moderately Polar | Not specified | Good candidate for screening. | Often a good solvent for compounds with moderate polarity. |
| Toluene | 111 | Nonpolar | Not specified | Potential for screening. | Higher boiling point may increase the risk of oiling out given this compound's melting point. |
Visualizations
Diagram 1: Experimental Workflow for this compound Recrystallization
References
- 1. CN104817518A - Optimized this compound synthesis method - Google Patents [patents.google.com]
- 2. This compound CAS#: 80-77-3 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. bjbms.org [bjbms.org]
- 8. mdpi.com [mdpi.com]
- 9. h-and-m-analytical.com [h-and-m-analytical.com]
- 10. resources.rigaku.com [resources.rigaku.com]
Technical Support Center: Optimizing Chlormezanone Delivery In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo delivery of chlormezanone (B1668783). Given its hydrophobic nature, achieving consistent and effective delivery for preclinical studies can be challenging. This guide offers practical advice on formulation, experimental protocols, and data interpretation.
Disclaimer: this compound was withdrawn from the market in many countries due to rare but serious adverse effects. The information provided herein is for research purposes only and does not endorse its clinical use.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenge for in vivo delivery of this compound stems from its low aqueous solubility.[1][2] As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high permeability but poor solubility, which can lead to:
-
Low and variable oral bioavailability.
-
Precipitation upon injection for parenteral routes.
-
Difficulty in preparing homogeneous and stable formulations for dosing.
Q2: What are the recommended starting points for formulating this compound for oral administration in animal studies?
A2: For oral gavage studies, starting with a simple suspension or a co-solvent system is advisable.
-
Suspensions: Micronized this compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% Tween 80).
-
Co-solvent systems: A common vehicle for poorly soluble drugs in preclinical studies is a mixture of DMSO, PEG 300, Tween 80, and saline. A typical starting ratio could be 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline. However, the concentration of DMSO should be kept to a minimum due to potential toxicity.
Q3: What formulation strategies can be employed for intravenous administration of this compound?
A3: For intravenous (IV) administration, this compound must be fully solubilized to prevent precipitation in the bloodstream, which can cause emboli. Suitable approaches include:
-
Co-solvent systems: A mixture of ethanol (B145695), propylene (B89431) glycol, and water for injection can be effective. The proportions should be carefully optimized to maintain solubility upon dilution with blood.
-
Inclusion complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic drugs like this compound, increasing their aqueous solubility.
-
Nanoemulsions: These are lipid-based formulations where the drug is dissolved in an oil phase, which is then emulsified to form very small droplets.
Q4: How does this compound exert its therapeutic effects?
A4: this compound is a centrally acting muscle relaxant and anxiolytic. Its mechanism of action is primarily attributed to its ability to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in muscle relaxation and anxiolytic effects.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃S |
| Molecular Weight | 273.73 g/mol |
| Water Solubility | 1.61 mg/mL |
| logP | 0.84 - 0.92 |
| pKa (strongest acidic) | 19.07 |
| pKa (strongest basic) | -2.4 |
Table 2: Summary of Human Pharmacokinetic Parameters of this compound after Oral Administration
| Formulation | Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC₀-∞ (μg·h/mL) | T½ (h) | Reference |
| Tablet | 200 | 2.9 | 1.5 | 121 | 38 | [3] |
| Suspension | 200 | 2.6 | 1.5 | 111 | 40 | [3] |
| Tablet (Reference) | 200 | 3.0 | 1.6 | 121 | 38 | [3] |
| Single Dose | 400 | 4.62 ± 0.75 | 2.18 ± 1.49 | 224.93 ± 27.79 | 40.50 ± 4.19 | [4] |
| Multiple Doses | 400/day | - | - | 164.19 ± 21.70 (at steady state) | 37.14 ± 3.18 | [4] |
Experimental Protocols
Detailed Methodology 1: Preparation of a Parenteral Formulation using a Co-solvent System
This protocol provides a starting point for developing an intravenous formulation for this compound for use in preclinical studies.
Materials:
-
This compound powder
-
Ethanol (95%)
-
Propylene glycol (PG)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Solubilization: Weigh the required amount of this compound. In a sterile vial, dissolve the this compound in a minimal amount of ethanol with gentle vortexing.
-
Addition of Co-solvent: To the this compound-ethanol solution, add propylene glycol and mix thoroughly. A suggested starting ratio is 1:4 (ethanol:PG).
-
Aqueous Dilution: Slowly add WFI to the organic solution while continuously vortexing to avoid precipitation. The final concentration of the organic solvents should be minimized as much as possible while maintaining drug solubility. A final concentration of 10-20% organic solvent is a common target.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Before in vivo administration, visually inspect the solution for any signs of precipitation. It is also recommended to test the stability of the formulation by diluting a small aliquot in saline or phosphate-buffered saline (PBS) at the same ratio as it would be diluted in the bloodstream.
Detailed Methodology 2: Assessment of Muscle Relaxant Activity using the Rotarod Test in Mice
Objective: To evaluate the effect of this compound on motor coordination and muscle relaxation.
Apparatus: Rotarod apparatus for mice.
Procedure:
-
Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Training: Train the mice on the rotarod for 2-3 consecutive days. Each training session should consist of 3-5 trials with a 15-20 minute inter-trial interval. The rod should be set to a constant speed (e.g., 10 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). A mouse is considered trained when it can stay on the rod for a predetermined cut-off time (e.g., 180 seconds).
-
Drug Administration: On the test day, administer this compound or the vehicle control to the trained mice via the desired route (e.g., intraperitoneal or oral gavage).
-
Testing: At a predetermined time post-administration (e.g., 30 minutes), place the mouse on the rotarod and record the latency to fall. The test should be repeated for each mouse at different time points (e.g., 60, 90, 120 minutes) to assess the time-course of the drug's effect.
-
Data Analysis: Compare the latency to fall between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the latency to fall in the drug-treated group indicates a muscle relaxant effect.
Detailed Methodology 3: Quantification of this compound in Rat Plasma using HPLC-UV
Objective: To determine the concentration of this compound in rat plasma samples for pharmacokinetic studies.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 3.5)
-
Internal standard (IS), e.g., Diazepam
-
Rat plasma samples
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 50:50, v/v). The exact ratio should be optimized for best peak shape and separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound.
-
Process the calibration standards and unknown samples as described above.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Troubleshooting Guides
Troubleshooting Poor Oral Bioavailability
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low and variable plasma concentrations after oral gavage | - Poor solubility and dissolution in the GI tract.- Precipitation of the drug in the stomach due to pH change.- Rapid first-pass metabolism. | - Formulation Optimization: Reduce particle size (micronization). Use a solubilizing formulation such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion.- Dosing Vehicle: Ensure the drug is stable and homogeneously suspended in the dosing vehicle. Consider using a co-solvent system.- Pre-treatment: If metabolism is a concern, consider co-administration with a known metabolic inhibitor (with appropriate justification and controls). |
| Inconsistent results between animals | - Inaccurate dosing due to inhomogeneous suspension.- Stress-induced changes in GI physiology.- Variability in food intake (for non-fasted studies). | - Formulation Homogeneity: Ensure the dosing suspension is continuously stirred during dosing to maintain homogeneity.- Animal Handling: Handle animals gently and consistently to minimize stress. Acclimatize animals to the gavage procedure.[5]- Fasting: For most bioavailability studies, an overnight fast is recommended to reduce variability. |
| No detectable drug in plasma | - Extremely low bioavailability.- Analytical method not sensitive enough.- Rapid degradation of the drug in the GI tract. | - Increase Dose: Administer a higher dose (within toxicity limits).- Analytical Method Validation: Ensure the limit of quantification (LOQ) of your analytical method is sufficiently low.- Formulation Change: Switch to a more advanced formulation strategy to significantly improve solubility. |
Troubleshooting Parenteral Administration
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon injection or in the formulation vial | - The drug's solubility limit in the vehicle has been exceeded.- The formulation is not stable upon dilution with aqueous fluids (e.g., blood).- pH shift upon injection causing precipitation. | - Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvent mixtures.- Dilution Study: Before in vivo use, perform an in vitro dilution study by adding the formulation to saline or PBS to check for precipitation.- Formulation Adjustment: Increase the concentration of co-solvents or surfactants. Consider using cyclodextrins to form an inclusion complex. |
| Adverse events in animals post-injection (e.g., distress, seizures) | - Toxicity of the drug at the administered dose.- Toxicity of the formulation vehicle (e.g., high concentration of DMSO or ethanol).- Embolism caused by drug precipitation in the bloodstream. | - Dose Reduction: Lower the administered dose.- Vehicle Optimization: Reduce the concentration of potentially toxic excipients. Screen different vehicles for tolerability.- Ensure Complete Solubilization: Confirm that the drug is fully dissolved in the formulation and does not precipitate upon dilution. |
Mandatory Visualizations
Caption: this compound potentiates GABA-A receptor signaling, leading to muscle relaxation.
Caption: Workflow for determining the oral bioavailability of this compound in preclinical models.
Caption: Logical workflow for troubleshooting common issues in this compound in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics | MDPI [mdpi.com]
- 4. [Pharmacokinetics of this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Chlormezanone Off-Target Effects: A Technical Support Guide for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of chlormezanone (B1668783) in cellular assays. This compound, a muscle relaxant withdrawn from the market due to severe adverse effects, is still occasionally used as a tool compound in research. Understanding its unintended effects is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results researchers may encounter when using this compound in in vitro experiments.
Q1: My cell viability assay (e.g., MTT, XTT) shows a significant decrease in signal with this compound treatment, but I'm unsure if it's true cytotoxicity or assay interference.
A1: This is a critical question, as this compound has the potential to interfere with assays that rely on cellular metabolism.
Troubleshooting Steps:
-
Visual Inspection: Before adding any assay reagents, visually inspect the cells under a microscope. Look for morphological changes characteristic of cell death, such as rounding, detachment, blebbing, or a significant reduction in cell number.
-
Use an Orthogonal Assay: It is highly recommended to confirm viability results with a second, mechanistically different assay.
-
If you are using a metabolic assay (MTT, XTT, resazurin-based), consider a membrane integrity assay (e.g., LDH release or a dye exclusion assay like Trypan Blue).
-
An ATP-based luminescence assay is another excellent alternative as it directly measures cellular energy levels, a key indicator of viability.[1][2][3][4]
-
-
Compound Interference Control: To check for direct interference with the assay chemistry, run a cell-free control. Add this compound to the assay medium without cells and measure the signal. Any change in signal compared to the vehicle control indicates direct interference.
Q2: I'm using an ATP-based luminescence assay to measure cell viability, and I'm getting inconsistent or lower-than-expected readings with this compound.
A2: ATP-based assays are generally robust, but several factors can influence the results, especially when working with a compound that may affect mitochondrial function.
Troubleshooting Steps:
-
Confirm Cytotoxicity: As with other viability assays, visual inspection and an orthogonal method are recommended to confirm that the decrease in ATP is due to cell death and not another effect.
-
ATP Depletion: this compound has been shown to reduce ATP levels in human keratinocyte (HaCaT) cells, suggesting it can induce cytotoxicity through metabolic disruption.[5]
-
Assay Timing: Ensure you are measuring at an appropriate time point. If this compound causes rapid ATP depletion, you may see effects at earlier time points.
-
Reagent Performance: Ensure your ATP assay reagents are properly stored and prepared. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle-treated cells) in every experiment.
Q3: I suspect this compound is inducing apoptosis in my cell line. How can I confirm this?
A3: Apoptosis is a form of programmed cell death characterized by specific molecular and morphological events. Several assays can be used to detect these hallmarks.
Recommended Assays:
-
Caspase Activation: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7. Commercially available kits provide substrates that generate a fluorescent or luminescent signal upon cleavage by active caspases.
-
Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential. This can be measured using fluorescent dyes like JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[6][7][8][9][10]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be conjugated to a fluorescent dye for detection by flow cytometry or fluorescence microscopy.
Q4: I'm observing unexpected fluorescent signals in my assay after treating with this compound. Could the compound itself be fluorescent?
A4: While there is no direct evidence to suggest that this compound is inherently fluorescent, this is a possibility with any small molecule.
Troubleshooting Steps:
-
Compound Autofluorescence Check: Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment and measure its fluorescence at the excitation and emission wavelengths of your assay.
-
Use Far-Red Probes: If autofluorescence is an issue, consider switching to fluorescent dyes that excite and emit in the far-red spectrum, as this region is less prone to interference from compound autofluorescence.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its metabolite.
Table 1: Cytotoxicity of this compound and its Enantiomers in HaCaT Cells
| Compound | Assay | Incubation Time | Concentration | % Reduction in ATP Levels |
| This compound (racemate) | ATP Bioluminescence | 48h | High | ~79% |
| (+)-enantiomer | ATP Bioluminescence | 48h | High | ~50% |
| (-)-enantiomer | ATP Bioluminescence | 48h | High | ~50% |
Data extracted from Wollina et al. The "high" concentration was not explicitly quantified in the available text but was the highest concentration used in their study.[5]
Table 2: Cytotoxicity of this compound Metabolites in HaCaT Cells
| Metabolite | Assay | Incubation Time | Effect |
| 4-chlorobenzyl aldehyde (S2) | DNA Quantification & ATP Bioluminescence | 48h | Significant dose-dependent cytotoxicity |
| 4-chloro benzyl (B1604629) alcohol (S1) | DNA Quantification & ATP Bioluminescence | 48h | No significant cytotoxicity |
| 4-chloro benzoic acid (S3) | DNA Quantification & ATP Bioluminescence | 48h | No significant cytotoxicity |
| 4-chlorohippuric acid (S4) | DNA Quantification & ATP Bioluminescence | 48h | No significant cytotoxicity |
Data extracted from Wollina et al.[5]
Experimental Protocols
1. ATP Bioluminescence Assay for Cytotoxicity
This protocol is adapted from standard procedures and the methodology used in the study by Wollina et al.[1][2][3][5][11][12]
-
Materials:
-
Cells of interest (e.g., HaCaT keratinocytes)
-
96-well white, opaque-walled tissue culture plates
-
This compound and vehicle control (e.g., DMSO)
-
ATP bioluminescence assay kit (containing ATP releasing agent, luciferase, and D-luciferin)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP releasing agent to each well according to the kit manufacturer's instructions (e.g., 100 µL).
-
Incubate for 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.[1]
-
Transfer the cell lysate to a white opaque 96-well plate suitable for luminescence readings.
-
Add the ATP monitoring reagent (luciferase/luciferin mixture) to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
2. JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This protocol is a generalized procedure based on common JC-1 assay kits.[6][7][8][9][10]
-
Materials:
-
Cells of interest
-
6- or 12-well tissue culture plates
-
This compound and vehicle control
-
JC-1 staining solution
-
Assay buffer
-
Fluorescence microscope or flow cytometer
-
Positive control (e.g., CCCP or FCCP) to induce mitochondrial depolarization
-
-
Procedure:
-
Seed cells in the appropriate culture plate and allow them to adhere overnight.
-
Treat cells with this compound, vehicle control, and a positive control for the desired duration.
-
Prepare the JC-1 working solution according to the manufacturer's instructions (a typical final concentration is 1-10 µM).
-
Remove the culture medium and add the JC-1 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Aspirate the staining solution and wash the cells with the provided assay buffer.
-
Add fresh assay buffer to the cells.
-
Immediately analyze the cells by fluorescence microscopy or flow cytometry.
-
Healthy cells: Exhibit red fluorescence (J-aggregates).
-
Apoptotic cells: Exhibit green fluorescence (JC-1 monomers).
-
-
Quantify the change in the red/green fluorescence ratio to determine the extent of mitochondrial depolarization.
-
Signaling Pathways and Workflow Diagrams
Potential Off-Target Signaling Pathways of this compound
While the precise off-target signaling pathways of this compound are not fully elucidated, based on its observed cytotoxic effects, several pathways are likely involved. These include the induction of cellular stress leading to mitochondrial dysfunction and subsequent apoptosis.
Caption: Potential off-target signaling cascade of this compound.
Experimental Workflow for Investigating this compound Cytotoxicity
The following diagram outlines a logical workflow for characterizing the cytotoxic effects of this compound.
Caption: Workflow for characterizing this compound-induced cytotoxicity.
Troubleshooting Logic for Unexpected Viability Assay Results
This diagram provides a logical flow for troubleshooting unexpected results in cell viability assays when using this compound.
Caption: Troubleshooting logic for this compound in viability assays.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Chlormezanone Toxicity and Side Effects: A Technical Support Center for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding chlormezanone (B1668783) toxicity and side effects in research models. This compound, a centrally acting muscle relaxant and anxiolytic, was withdrawn from many markets due to concerns about severe adverse reactions. This resource is designed to assist researchers in understanding its toxicological profile and in designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's mechanism of action is not fully elucidated, but it is understood to act as a central nervous system depressant. It is believed to modulate the GABAergic system, similar to benzodiazepines, by binding to central benzodiazepine (B76468) receptors which interact allosterically with GABA receptors. This enhances the inhibitory effects of the neurotransmitter GABA.
Q2: What are the known major toxicities of this compound in humans?
A2: In humans, this compound has been associated with rare but serious and potentially fatal adverse effects, primarily severe skin reactions such as toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS). Hepatotoxicity, including cholestatic jaundice and hepatocellular damage, has also been a significant concern leading to its withdrawal from many markets.
Q3: What are the reported LD50 values for this compound in common research models?
A3: The following table summarizes the available acute toxicity data for this compound in rodents.
| Species | Route of Administration | LD50 Value | Observed Toxic Effects |
| Rat | Oral | 605 mg/kg | Behavioral changes (somnolence, general depressed activity), antipsychotic effects, and respiratory changes.[1] |
| Mouse | Subcutaneous | 322 mg/kg | Data on specific toxic effects at this dose are limited in the available literature. |
| Rat | Intraperitoneal | 370 mg/kg | Specific toxic effects are not well-documented in readily available sources. |
Q4: Are there established animal models for studying this compound-induced hepatotoxicity?
A4: While specific, standardized models for this compound-induced hepatotoxicity are not widely described in recent literature due to its withdrawn status, researchers can adapt general rodent models of drug-induced liver injury. Commonly, rats or mice are administered varying doses of the test compound, and hepatotoxicity is assessed through a combination of serum biochemistry and histopathological examination of the liver.
Q5: What behavioral tests are suitable for assessing the neurotoxicity of this compound in animal models?
A5: To evaluate the potential neurotoxic and behavioral effects of this compound, researchers can employ a battery of standardized tests in rodents. These may include:
-
Open Field Test: To assess locomotor activity, exploration, and anxiety-like behavior.
-
Elevated Plus-Maze: A widely used test to evaluate anxiety-like behavior.[2]
-
Rotarod Test: To assess motor coordination and balance.
-
Acoustic Startle Response and Prepulse Inhibition: To evaluate sensorimotor gating.
Troubleshooting Guides
Problem: Unexpectedly high mortality in an acute toxicity study with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Calculation | Double-check all calculations for dose preparation. Ensure accurate conversion of units and correct calculation of the volume to be administered based on individual animal body weights. |
| Vehicle Effects | If using a vehicle to dissolve or suspend this compound, run a vehicle-only control group to ensure the vehicle itself is not contributing to toxicity. |
| Animal Strain/Health Status | Ensure the use of a healthy, robust animal strain from a reputable supplier. Underlying health issues can increase susceptibility to drug toxicity. |
| Route of Administration Technique | Improper gavage or injection techniques can cause physical trauma or stress, leading to adverse outcomes. Ensure personnel are properly trained. |
Problem: Inconsistent or non-reproducible results in a subchronic hepatotoxicity study.
| Possible Cause | Troubleshooting Step |
| Variability in Drug Metabolism | This compound is metabolized by cytochrome P450 enzymes in the liver.[1] Factors such as age, sex, and diet can influence enzyme activity. Standardize these variables across all experimental groups. |
| Inconsistent Sample Collection/Processing | Standardize the time of day for blood and tissue collection to minimize diurnal variations in biochemical markers. Ensure consistent and proper tissue fixation and processing for histopathology. |
| Dietary Influences | The composition of the animal diet can affect liver enzyme levels and overall health. Use a standardized, controlled diet for all animals in the study. |
Problem: Difficulty in observing and quantifying this compound withdrawal symptoms.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing Regimen to Induce Dependence | Ensure the dose and duration of this compound administration are sufficient to induce physical dependence. This may require a pilot study to establish an effective dosing schedule. |
| Observation Period is Too Short or Infrequent | Withdrawal signs may be subtle and have a specific time course. Increase the frequency and duration of observation periods, especially during the first 48-72 hours after drug cessation. |
| Lack of a Standardized Scoring System | Adapt a standardized withdrawal scoring checklist from studies of other central nervous system depressants. This should include a list of specific somatic and behavioral signs to be observed and scored. |
Experimental Protocols
While detailed, validated protocols specifically for this compound are scarce in recent literature, the following sections provide generalized methodologies that can be adapted by researchers.
Protocol 1: Acute Oral Toxicity Assessment in Rats (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.
1. Animals:
-
Species: Rat (Sprague-Dawley or Wistar strain recommended)
-
Age: Young adults (8-12 weeks old)
-
Sex: Typically, females are used initially.
-
Housing: Housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.[3][4]
2. Dose Preparation:
-
The test substance (this compound) should be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Dose concentrations should be prepared fresh on the day of administration.
3. Administration:
-
Animals are fasted overnight (feed, but not water) before dosing.[3]
-
Administer a single oral dose of this compound by gavage.
-
The starting dose is selected based on available data (e.g., a fraction of the known LD50).
4. Observation:
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record body weights just before dosing and at regular intervals throughout the 14-day observation period.[3]
5. Necropsy:
-
At the end of the 14-day observation period, all surviving animals are euthanized.
-
Conduct a gross necropsy of all major organs.
-
For a more detailed analysis, tissues (especially liver and kidney) can be collected and preserved in 10% neutral buffered formalin for subsequent histopathological examination.
DOT Diagram: Experimental Workflow for Acute Oral Toxicity
Caption: Workflow for an acute oral toxicity study in rodents.
Protocol 2: Subchronic Hepatotoxicity and Nephrotoxicity Assessment in Rats
This protocol provides a framework for evaluating the effects of repeated this compound administration on the liver and kidneys.
1. Animals and Housing:
-
As described in Protocol 1.
2. Experimental Design:
-
Divide animals into at least four groups: a vehicle control group and three dose groups (low, mid, and high).
-
The duration of the study is typically 28 or 90 days.
3. Administration:
-
Administer this compound or vehicle orally by gavage daily for the duration of the study.
4. Monitoring:
-
Conduct daily clinical observations for signs of toxicity.
-
Measure body weight and food consumption weekly.
-
Collect blood samples at specified intervals (e.g., pre-study and at termination) for biochemical analysis.
-
Collect urine samples for urinalysis.
5. Biochemical Analysis:
-
Serum: Analyze for markers of liver injury (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST, Alkaline Phosphatase - ALP, Total Bilirubin) and kidney injury (Blood Urea Nitrogen - BUN, Creatinine).
-
Urine: Analyze for parameters such as protein, glucose, and sediment.
6. Histopathological Examination:
-
At the end of the study, euthanize all animals.
-
Conduct a thorough gross necropsy and weigh major organs (liver, kidneys).
-
Collect liver and kidney tissues and fix them in 10% neutral buffered formalin.
-
Process tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
DOT Diagram: Workflow for Subchronic Toxicity Assessment
Caption: General workflow for a subchronic toxicity study in rodents.
Protocol 3: Assessment of this compound Withdrawal in Mice
This protocol outlines a method to observe and quantify withdrawal signs following the cessation of repeated this compound administration.
1. Animals and Housing:
-
Species: Mouse (e.g., C57BL/6J)
-
As described in Protocol 1.
2. Induction of Dependence:
-
Administer this compound subcutaneously or intraperitoneally twice daily for a period of 6-10 days. The dose should be sufficient to produce clear pharmacological effects without causing excessive sedation or toxicity. A dose-finding study may be necessary.
3. Observation of Withdrawal:
-
After the final dose, place mice individually in observation chambers.
-
Observe and score for somatic withdrawal signs at regular intervals (e.g., every 2-4 hours for the first 24 hours, then less frequently) for up to 72 hours.
-
A checklist of potential withdrawal signs can be adapted from studies of other sedative-hypnotics and includes:
-
General: Increased locomotor activity, restlessness, irritability.
-
Head/Body: Head shakes, body tremors, wet dog shakes.
-
Autonomic: Piloerection, diarrhea.
-
Other Behaviors: Increased grooming, paw tremors, jumping.
-
4. Scoring:
-
Assign a score for each observed sign (e.g., 0 = absent, 1 = present).
-
Sum the scores at each time point to obtain a total withdrawal score.
DOT Diagram: Hypothetical Signaling Pathway of this compound's GABAergic Action
References
Chlormezanone experimental variability and reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with chlormezanone (B1668783). Given that this compound was discontinued (B1498344) in 1996 due to rare but severe cutaneous reactions, this guide is intended for researchers investigating its mechanisms of action, potential toxicities, or similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might this contribute to experimental variability?
A1: this compound is understood to be a centrally acting muscle relaxant and anxiolytic.[1][2] Its primary mechanism of action is the potentiation of GABAergic neurotransmission by binding to the benzodiazepine (B76468) site on GABAA receptors, which enhances the inhibitory effects of GABA.[3][4] This is similar to benzodiazepines, although this compound is structurally distinct.[3] Some evidence also suggests it may influence other neurotransmitter systems like serotonin (B10506) and norepinephrine (B1679862) and affect the spinal reflex arc.[5]
-
Source of Variability: The complexity of the GABAA receptor system, with its various subunit compositions, can lead to differential effects of this compound depending on the specific receptor subtypes expressed in the experimental model (e.g., cell line, brain region).[6][7][8][9] This can result in variability in the observed potency and efficacy of the drug.
Q2: Why was this compound withdrawn from the market?
A2: this compound was discontinued worldwide in 1996 due to rare but serious and potentially fatal cutaneous adverse reactions, most notably toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS).[3]
Q3: Are there known issues with the stability or solubility of this compound in experimental settings?
A3: this compound is a solid compound.[1] For in vitro experiments, it is crucial to ensure its complete dissolution in the chosen solvent (e.g., DMSO) before further dilution in aqueous media to avoid precipitation, which can lead to inconsistent concentrations and high variability in results. The stability of this compound in solution over time and at different temperatures should be empirically determined for each experimental setup.
Q4: What are some key considerations when choosing an animal model for studying the effects of this compound?
A4: The choice of animal model can significantly impact the reproducibility of results. For anxiolytic effects, it's important to note that some mouse strains, like C57BL/6J, may not show a response to certain anxiolytics in common tests like the open-field test.[10] Therefore, strain selection is critical. For muscle relaxant properties, various models can be used, such as the rotarod, grip strength, or inclined plane tests.[11][12] The predictive value of these models for clinical efficacy can be variable.[13] It is recommended to use multiple behavioral tests to obtain a comprehensive understanding of the drug's effects.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability between replicate wells in cytotoxicity assays.
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or compound precipitation.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[14] Ensure a homogenous cell suspension to avoid clumps.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique. When adding compounds, mix gently to ensure even distribution without disturbing the cell monolayer.
-
Compound Solubility: Visually inspect for any precipitation of this compound in the culture medium. If observed, consider adjusting the solvent concentration or using a different solubilization method.[15]
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.
-
Issue 2: Inconsistent results in GABAA receptor binding or potentiation assays.
-
Potential Cause: Variability in receptor expression, issues with membrane preparation, or problems with the patch-clamp setup.
-
Troubleshooting Steps:
-
Cell Line/Tissue Source: Ensure consistent cell passage numbers for cell lines, as receptor expression levels can change over time. For primary cultures or tissue preparations, variability between animals can be a factor.
-
Membrane Preparation (Binding Assays): Follow a standardized protocol for membrane preparation to ensure consistency in receptor concentration and integrity.
-
Patch-Clamp Electrophysiology:
-
Seal Formation: Difficulty in forming a GΩ seal can be due to unhealthy cells, incorrect pipette resistance, or debris. Ensure cells are healthy and solutions are filtered.[16][17]
-
Pressure System: Leaks in the pressure system can prevent proper seal formation and membrane rupture. Regularly check tubing and seals.[16]
-
Noise Reduction: Electrical noise can obscure small currents. Ensure proper grounding of all equipment and use a Faraday cage.[18]
-
-
In Vivo (Animal) Studies
Issue 3: High variability in behavioral outcomes in anxiety models (e.g., elevated plus maze, open-field test).
-
Potential Cause: Animal stress, inconsistent handling, environmental factors, or inappropriate animal model.
-
Troubleshooting Steps:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[19][20]
-
Handling: Handle animals consistently and gently to minimize stress. It is recommended that the same experimenter handles all animals in a study.[19]
-
Environmental Control: Maintain consistent lighting, temperature, and noise levels during testing, as these can significantly influence anxiety-like behavior.[21][22]
-
Animal Strain: As mentioned in the FAQs, consider the strain of the animal, as some are known to be less responsive to anxiolytics in certain tests.[10]
-
One-Trial Tolerance: In the elevated plus-maze, repeated testing can lead to a phenomenon called "one-trial tolerance," where the anxiolytic effect is diminished upon re-exposure.[23] Avoid repeated testing of the same animal in this paradigm.
-
Issue 4: Inconsistent results in muscle relaxation assays (e.g., rotarod, grip strength).
-
Potential Cause: Improper animal training (for rotarod), variability in grip, or motor-impairing effects of the vehicle.
-
Troubleshooting Steps:
-
Rotarod Training: Ensure all animals are trained on the rotarod for a consistent duration and at a consistent speed before the experiment to establish a stable baseline performance.[11]
-
Grip Strength Measurement: Follow a standardized procedure for the grip strength test, ensuring the animal grasps the apparatus correctly.[24][25][26] Repeat the measurement multiple times for each animal and take the average or maximum value.
-
Vehicle Effects: Always include a vehicle-treated control group to account for any effects of the solvent on motor coordination.
-
Observer Bias: Whenever possible, the experimenter should be blind to the treatment groups to avoid unconscious bias in scoring.
-
Quantitative Data on Experimental Variability
Direct quantitative data on the experimental variability of this compound is scarce due to its discontinuation. The following tables provide representative data on the variability of the techniques themselves, which can serve as a benchmark for researchers.
| In Vitro Assay | Parameter | Typical Coefficient of Variation (CV%) | Source of Variability |
| Cytotoxicity (MTT/ATP-based) | Cell Viability | 5-15% (within-plate) | Cell seeding density, pipetting accuracy, compound solubility, incubation time.[14] |
| GABA Measurement (MRS) | GABA Concentration | 4-15% | Brain region, quantification technique, study design. |
| Patch-Clamp Electrophysiology | Ion Channel Current | Highly variable | Cell health, seal resistance, pipette geometry, amplifier noise. |
| In Vivo Assay | Parameter | Typical Sources of Variability | Considerations for Reproducibility |
| Elevated Plus Maze | Time in Open Arms | Animal strain, sex, age, handling, lighting conditions, time of day.[27][28] | Standardize all environmental and procedural variables. Use a sufficient number of animals per group. |
| Rotarod Test | Latency to Fall | Animal strain, training, motor learning, sedation vs. specific muscle relaxation.[11] | Consistent training protocol is crucial. Differentiate between ataxia and muscle relaxation. |
| Grip Strength Test | Force (grams) | Animal's motivation, grip technique, forelimb vs. all-limb measurement.[29][30] | Standardize the testing procedure and equipment. |
| Pharmacokinetics (Oral) | AUC, Cmax | Formulation, food effects, gastrointestinal transit time, metabolism.[31] | Control for feeding status and use a consistent vehicle for administration. |
Experimental Protocols
GABAA Receptor Binding Assay
-
Objective: To determine the affinity of this compound for the GABAA receptor.
-
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Tris-HCl buffer
-
Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)
-
This compound
-
Non-specific binding control (e.g., unlabeled GABA or diazepam)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Binding Reaction: In test tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki or IC50 of this compound by plotting the specific binding against the concentration of this compound.
-
Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of this compound in rodents.[19][20][32][33]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the test.[20]
-
Drug Administration: Administer this compound or vehicle intraperitoneally at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm.[23] Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Recording: Record the animal's behavior using an overhead video camera and tracking software.
-
Data Analysis: Key parameters to analyze include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms without a significant change in total distance traveled is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze between each animal to remove any olfactory cues.
-
Grip Strength Test for Muscle Relaxant Activity
-
Objective: To measure the effect of this compound on muscle strength in rodents.[12][29]
-
Apparatus: A grip strength meter with a wire grid or bar connected to a force transducer.
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Hold the animal so that its forepaws can grasp the grid of the meter.
-
Gently pull the animal backward by the tail in a steady motion until it releases its grip.
-
The force transducer records the peak force exerted by the animal.
-
-
Repetitions: Perform several trials for each animal with a rest period in between to prevent fatigue.[24]
-
Data Analysis: Compare the average or maximal grip strength between the this compound-treated and vehicle-treated groups. A decrease in grip strength indicates muscle relaxation.
-
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
Caption: this compound potentiates GABAergic inhibition.
Experimental Workflow for In Vivo Behavioral Testing
Caption: A typical workflow for behavioral pharmacology studies.
Logical Flow for Troubleshooting In Vitro Variability
Caption: A logical approach to troubleshooting in vitro assay variability.
References
- 1. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity of chlormethiazole at human recombinant GABA(A) and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijbcp.com [ijbcp.com]
- 13. Predictive value of muscle relaxant models in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 19. Elevated plus maze protocol [protocols.io]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Ten questions to guide behavioral experiments [mpg.de]
- 22. Behavioral Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 24. cosa.org.au [cosa.org.au]
- 25. Grip Strength Dynamometer Test [brianmac.co.uk]
- 26. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 27. biorxiv.org [biorxiv.org]
- 28. thepharmajournal.com [thepharmajournal.com]
- 29. A new method for quantitative grip strength evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Characterization of acute adverse-effect profiles of selected antiepileptic drugs in the grip-strength test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mmpc.org [mmpc.org]
Technical Support Center: Chlormezanone Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the degradation of Chlormezanone (B1668783) in solution. Below you will find troubleshooting advice, stability data, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound in an aqueous solution is the cleavage of its S-C-1 bond.[1] This is a non-enzymatic hydrolytic process, also described as autoprotolytic, which results in the breakdown of the thiazanone ring structure.[1][2]
Q2: What are the degradation products of this compound?
A2: The cleavage of the S-C-1 bond yields two primary degradation products: 4-chlorobenzaldehyde (B46862) and 2-carboxyethane-sulfinic-acid-N-methyl-amide.[1] In biological systems, 4-chlorobenzaldehyde can be further metabolized to 4-chlorohippuric acid, which is a major metabolite found in urine.[1][2]
Q3: How does pH affect the stability of my this compound solution?
A3: this compound exhibits its greatest stability in the pH range of 2 to 9.[1] The optimal stability is achieved at a pH of 7.4.[1] Degradation is accelerated in strongly acidic or alkaline conditions, which promote the cleavage of the S-C bond.[3]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, it is recommended to prepare solutions fresh for immediate use.[4] If storage is necessary, solutions should be kept at -20°C for a maximum period of one month.[4] Always equilibrate the solution to room temperature and ensure no precipitation is visible before use.[4]
Q5: My experiment requires leaving the this compound solution at room temperature. How can I minimize degradation?
A5: If room temperature incubation is unavoidable, ensure the solution's pH is buffered to between 2 and 9, ideally close to 7.4.[1] Additionally, protect the solution from light by using amber vials or covering the container with foil to prevent potential photodegradation.[5] For sensitive experiments, consider preparing fresh solutions for long-duration studies.
Q6: I'm dissolving this compound in an organic solvent. Does degradation still occur?
A6: this compound is soluble in DMSO and ethanol.[4][6] While hydrolysis is the primary concern in aqueous solutions, other degradation pathways like oxidation can still occur.[5] It is best practice to store stock solutions in organic solvents at -20°C and protect them from light.[4]
Data Presentation: this compound Stability
The following table summarizes the known stability profile of this compound under various conditions.
| Parameter | Condition | Stability Outcome | Citation |
| pH | pH 2 - 9 | Optimal chemical stability | [1] |
| pH 7.4 | Maximum stability | [1] | |
| Strong Acidic (<2) | Increased degradation/cleavage | [3] | |
| Strong Alkaline (>9) | Increased degradation/cleavage | [3] | |
| Temperature | 37°C (in plasma) | Half-life of approximately 76 hours | [1] |
| Room Temperature | Prepare fresh for best results | [4] | |
| -20°C | Stable for up to one month | [4] |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound, as recommended by the International Conference on Harmonisation (ICH) guidelines.[7]
Objective: To quantify the degradation of this compound and identify degradation products under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) or other suitable buffer
-
Class A volumetric flasks and pipettes
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution to the final working concentration (e.g., 100 µg/mL) using the respective stress medium.
-
-
Forced Degradation (Stress Conditions): [7]
-
Acid Hydrolysis: Add 1N HCl to the this compound solution. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution. Incubate at 60°C for a specified time. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Incubate the this compound solution (in a neutral buffer, e.g., pH 7.4) at 80°C for a specified time.
-
Photodegradation: Expose the this compound solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. Run a dark control in parallel.
-
Control Sample: Prepare a this compound solution in the same neutral buffer and store it under normal conditions (room temperature, protected from light).
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point could be a gradient elution of Acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength determined by a UV scan of this compound.
-
Injection Volume: 20 µL.
-
Run the control, stressed samples, and a blank for each condition.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Identify and quantify any new peaks, which represent degradation products. For structural elucidation, LC-MS analysis is recommended.[9]
-
Visualizations
References
- 1. [Cleavage and biotransformation of the central muscle relaxant this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [New findings on the synthesis of the centrally acting muscle relaxant this compound and its resolution of a gram scale using a Chiralcel OD column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Hello Bio [hellobio.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
Chlormezanone and Laboratory Assay Interference: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals regarding the potential interference of chlormezanone (B1668783) with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with common laboratory assays?
There is limited direct evidence in the scientific literature of this compound causing analytical interference (e.g., false positives or false negatives) with a wide range of common laboratory assays. However, this compound is well-documented to cause significant biological interference, primarily due to its potential for hepatotoxicity. This means that the drug can cause physiological changes in the body that in turn affect laboratory test results, particularly liver function tests.
Q2: Which specific laboratory assays are most likely to be affected by this compound?
The most significant and documented impact of this compound is on liver function tests. Due to its potential to cause drug-induced liver injury, including cholestatic hepatitis and severe hepatocellular damage, researchers should be aware of potential alterations in the following parameters.[1][2][3]
Q3: Are there reports of this compound causing false-positive results in drug screening immunoassays?
While many medications are known to cause false-positive results in urine drug screens, there are no specific, well-documented reports of this compound causing such interference. The chemical structure of this compound does not share obvious similarities with commonly screened drugs of abuse, making cross-reactivity in immunoassays less likely, though not impossible.
Q4: What were the primary reasons for the withdrawal of this compound from the market?
This compound was withdrawn from the market worldwide in 1996 primarily due to rare but severe and life-threatening skin reactions, including toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS).[4][5][6] Concerns about severe liver disorders also contributed to its withdrawal.[6]
Troubleshooting Guide for Unexpected Laboratory Results
If you are working with historical samples from individuals who were administered this compound and encounter unexpected laboratory results, the following troubleshooting guide may be helpful.
Step 1: Consider the Possibility of Biological Interference
Given the known adverse effects of this compound, the first step should be to consider if the unexpected results can be explained by a physiological response to the drug.
-
Liver Function Tests: If you observe elevated liver enzymes (ALT, AST), bilirubin, or alkaline phosphatase, consider the possibility of this compound-induced hepatotoxicity.[1][2][3]
-
Other Organ Function: In cases of overdose or severe systemic reactions like TEN or SJS, other organ systems, including the kidneys, could be affected, potentially altering renal function tests.[7]
Step 2: Review Sample Handling and Experimental Protocol
If biological interference is unlikely to explain the results, a thorough review of pre-analytical and analytical procedures is warranted.
-
Sample Integrity: Verify that the sample was collected, processed, and stored correctly.
-
Assay Validation: Confirm that the assay used is validated for the sample type and that all quality control measures were within acceptable limits.
-
Reagent Integrity: Check the expiration dates and storage conditions of all reagents and consumables.
Step 3: Investigate Potential Analytical Interference
While not well-documented for this compound, analytical interference is a possibility with any compound.
-
Consult Assay Manufacturer: Contact the technical support for the specific assay being used to inquire if this compound or its metabolites have ever been reported to cause interference.
-
Alternative Methods: If possible, confirm the unexpected result using a different analytical method that employs a different detection principle (e.g., mass spectrometry instead of an immunoassay).
Data Presentation: this compound's Effect on Liver Function Tests
The following table summarizes the potential effects of this compound on liver function tests based on documented case reports of hepatotoxicity.
| Laboratory Parameter | Observed Effect | Potential Clinical Implication | Reference |
| Alanine Aminotransferase (ALT) | Increased | Hepatocellular Injury | [3] |
| Aspartate Aminotransferase (AST) | Increased | Hepatocellular Injury | [3] |
| Alkaline Phosphatase (ALP) | Increased | Cholestasis | [1][3] |
| Gamma-Glutamyl Transferase (GGT) | Increased | Cholestasis | [3] |
| Bilirubin | Increased | Cholestasis, Jaundice | [1][3] |
Experimental Protocols
Methodology for Investigating Drug-Induced Liver Injury (Biological Interference)
The following is a general methodology that can be adapted to investigate suspected drug-induced liver injury based on clinical case reports:
-
Patient History and Sample Collection:
-
Obtain a detailed clinical history, including the timing of this compound administration and the onset of any symptoms.
-
Collect blood samples for liver function tests (ALT, AST, ALP, GGT, total bilirubin, direct bilirubin) at baseline (if available) and at regular intervals following drug administration.
-
-
Biochemical Analysis:
-
Perform standard photometric or enzymatic assays for the liver function parameters listed above using a validated clinical chemistry analyzer.
-
-
Data Analysis:
-
Compare the post-treatment liver function test results to baseline values and the established reference ranges.
-
Calculate the R-value to help classify the type of liver injury: R = (ALT / ALT upper limit of normal) / (ALP / ALP upper limit of normal).
-
R ≥ 5: Hepatocellular injury
-
R ≤ 2: Cholestatic injury
-
2 < R < 5: Mixed injury
-
-
-
Histopathological Examination (if applicable):
-
In cases where a liver biopsy is performed, tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A pathologist examines the slides for evidence of hepatocellular necrosis, cholestasis, inflammation, and bile duct injury.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected laboratory results in the context of this compound administration.
Caption: Signaling pathway illustrating how this compound can cause biological interference with laboratory results.
References
- 1. [Drug-induced hepatitis with cholestasis following therapy with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Severe hepatocellular damage induced by this compound overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Undesired drug effects after taking this compound (Muscle Trancopal) with lethal results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medication use and the risk of Stevens-Johnson syndrome or toxic epidermal necrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Perspectives on Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Chlormezanone Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Chlormezanone (B1668783) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is low. What are the common causes and how can I improve it?
A1: Low overall yield in this compound synthesis can stem from inefficiencies in one or more of the key reaction steps. Here are some common areas to investigate:
-
Sub-optimal Reaction Conditions: Ensure that the temperature, reaction time, and solvent are optimized for each step. For instance, the initial condensation of p-chlorobenzaldehyde and methylamine (B109427) benefits from the presence of a catalyst and controlled temperature.
-
Incomplete Reactions: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS) to ensure completion before proceeding to the next step.
-
Side Product Formation: Undesirable side reactions can significantly reduce the yield of the desired product. Purification methods at each stage are crucial.
-
Degradation of Intermediates or Final Product: this compound and its intermediates may be sensitive to certain conditions. Avoid prolonged exposure to harsh reagents or high temperatures.
A patented optimized method suggests a final yield of 85% with a purity of 99.3%, highlighting the importance of specific reaction conditions and reagents.[1]
Q2: I am observing significant byproduct formation during the synthesis. How can I minimize this?
A2: Byproduct formation is a common challenge. Here are some strategies to minimize it:
-
Control of Reaction Temperature: Exothermic reactions, if not properly controlled, can lead to side products. Maintain the recommended temperature ranges for each step.
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as p-chlorobenzaldehyde and 3-mercaptopropionic acid, as impurities can lead to unwanted reactions.
-
Use of a Catalyst: In the initial imine formation, using a catalyst can improve reaction selectivity and reduce the formation of byproducts.[1]
-
pH Control: During the work-up and extraction steps, careful control of pH is important to prevent the degradation of the product and to efficiently remove impurities.
-
Washing Steps: The optimized protocol includes washing the reaction mixture with an aqueous ammonia (B1221849) solution after the cyclization step, which can help in removing certain impurities.[1]
Q3: The oxidation step with potassium permanganate (B83412) is not proceeding efficiently. What could be the issue?
A3: The oxidation of the thiazolidinone intermediate to the sulfone (this compound) is a critical step. Issues can arise from:
-
Inadequate Mixing: This is a multiphasic reaction (organic and aqueous). Vigorous stirring is essential to ensure proper contact between the reactants.
-
Incorrect Stoichiometry of Oxidant: Using too little potassium permanganate will result in an incomplete reaction, while an excess can lead to over-oxidation and the formation of byproducts.
-
Temperature Control: The oxidation reaction is exothermic. It is crucial to maintain a low temperature (e.g., below 30°C) to prevent side reactions.[2]
-
Acidic Conditions: The oxidation is typically carried out in an acidic medium, for instance, in a mixture of glacial acetic acid and water.[1][2]
Q4: I am having trouble with the purification of the final this compound product. What is the recommended procedure?
A4: The final purity of this compound is critical. The recommended purification method is recrystallization.
-
Solvent Choice: Anhydrous ethanol (B145695) is an effective solvent for the recrystallization of the crude this compound product.[1]
-
Use of Activated Carbon: Treating the solution with activated carbon during recrystallization can help to remove colored impurities.[1]
-
Cooling Process: Gradual cooling of the saturated solution will yield purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Drying: Ensure the final product is thoroughly dried to remove any residual solvent.
Following an optimized protocol, a purity of 99.3% can be achieved.[1]
Data Presentation: Comparison of Synthesis Methods
While a direct quantitative comparison with traditional methods is not extensively detailed in the available literature, the advantages of an optimized synthesis route are clear.
| Parameter | Traditional Synthesis Method | Optimized Synthesis Method |
| Solvent | Benzene (toxic)[1] | Toluene (B28343) (less toxic)[1] |
| Catalyst | Not specified | Used in the first step[1] |
| Reaction Time | Longer reflux dewatering[1] | Reduced reaction times[1] |
| Overall Yield | Generally lower | 85%[1] |
| Final Purity | Lower, more byproducts | 99.3%[1] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on an optimized method described in the literature.[1]
Step 1: Formation of p-chlorobenzylidene methylamine
-
In a 1000 mL three-necked flask equipped with a stirrer, add 50g of 4-chlorobenzaldehyde (B46862) to 250g of toluene.
-
Under stirring, add 10g of a suitable catalyst.
-
At a temperature of 20-30°C, pass approximately 20g of dry methylamine gas into the mixture.
-
After the introduction of methylamine is complete, continue the reaction at 20-30°C for 3 hours.
-
After the reaction, perform suction filtration and recover the toluene under reduced pressure to obtain the crude p-chlorobenzylidene methylamine.
Step 2: Cyclization to form the Thiazolidinone Intermediate
-
To the crude p-chlorobenzylidene methylamine in toluene, add 3-mercaptopropionic acid.
-
Heat the mixture to reflux for dehydration.
-
After the reaction is complete, wash the reaction solution with an aqueous solution of ammonia.
Step 3: Oxidation to this compound
-
Prepare a solution of the cyclized intermediate in glacial acetic acid.
-
Separately, prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the solution of the intermediate while maintaining the temperature below 30°C with external cooling.
-
After the oxidation is complete, add an aqueous sodium bisulfite solution to quench the excess potassium permanganate and remove the manganese dioxide precipitate.
-
The crude this compound will separate as an oil.
Step 4: Purification of this compound
-
In a 500 mL three-necked flask, add 68g of the crude this compound product, 5g of activated carbon, and 200g of anhydrous ethanol.
-
Reflux the mixture for 1 hour.
-
Perform hot suction filtration to remove the activated carbon.
-
Allow the filtrate to cool down to crystallize.
-
Collect the crystals by suction filtration and dry them to obtain 58g of pure this compound.
Visualizations
Caption: Optimized workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Overcoming Resistance to Chlormezanone in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential resistance to Chlormezanone in cell line experiments. Given that this compound was discontinued (B1498344) for clinical use in 1996, specific research on resistance mechanisms is limited. Therefore, this guide is based on established principles of drug resistance, drawing parallels from compounds with similar mechanisms of action and common phenomena observed in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is understood to be a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine (B76468) site on the receptor complex, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.
Q2: We are observing a decreased response to this compound in our cell line over time. What are the potential general mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, several general mechanisms of drug resistance could be at play:
-
Altered Drug Target: Changes in the GABA-A receptor itself, such as mutations in the this compound binding site or alterations in the expression levels of different GABA-A receptor subunits, could reduce the drug's efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, lowering its intracellular concentration.[1][2][3]
-
Activation of Alternative Signaling Pathways: Cells may develop compensatory mechanisms that bypass the effects of this compound-induced inhibition.
-
Upregulation of Anti-Apoptotic Proteins: If this compound is inducing apoptosis in your cell line, resistance may arise through the increased expression of anti-apoptotic proteins like those from the Bcl-2 family.[4][5][6]
Q3: Which cell lines are known to express GABA-A receptors?
The expression of GABA-A receptor subunits can vary significantly between cell lines.
-
SH-SY5Y: This human neuroblastoma cell line is known to express GABA-A receptors.[7]
-
HEK293: While often used for recombinant protein expression, HEK293 cells can be engineered to express specific GABA-A receptor subunit combinations.[8][9][10][11] Some studies suggest low endogenous expression of certain subunits.
-
HeLa: Information on endogenous GABA-A receptor expression in HeLa cells is less clear and may be low or absent.
It is crucial to verify the expression of your target GABA-A receptor subunits in your specific cell line using techniques like qPCR or Western Blotting.
Q4: Are there any known inhibitors of ABC transporters that can be used in our experiments?
Yes, several commercially available inhibitors of ABC transporters can be used to investigate their role in this compound resistance. It is important to determine the optimal non-toxic concentration for your specific cell line.
| Inhibitor | Target(s) |
| Verapamil | P-gp (ABCB1)[12][13][14] |
| Tariquidar | P-gp (ABCB1)[12] |
| Elacridar | P-gp (ABCB1) and BCRP (ABCG2)[12] |
| Ko143 | BCRP (ABCG2) |
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed with this compound Treatment
Possible Cause 1: Development of Resistance
-
Troubleshooting Steps:
-
Confirm with a Viability Assay: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the change in the half-maximal inhibitory concentration (IC50). An increase in the IC50 value indicates decreased sensitivity.
-
Investigate Drug Efflux:
-
Pre-incubate your cells with an ABC transporter inhibitor (e.g., Verapamil for P-gp) for 1-2 hours before adding this compound.
-
Perform a cell viability assay to see if the inhibitor restores sensitivity to this compound.
-
Analyze the expression of common ABC transporters (P-gp, BCRP) at both the mRNA (qPCR) and protein (Western Blot) levels, comparing your resistant cell line to the parental, sensitive line.
-
-
Assess Apoptosis:
-
Use an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to determine if this compound is inducing apoptosis and if this is diminished in the resistant cells.
-
Measure the activity of key apoptosis-executing enzymes, like caspases, using a caspase activity assay.
-
Perform a Western Blot to check for the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) in the resistant cells.
-
-
Examine the Drug Target:
-
Use qPCR to assess the mRNA expression levels of the GABA-A receptor subunits present in your cell line. A downregulation of the target subunit could explain the resistance.
-
If possible, sequence the coding region of the relevant GABA-A receptor subunits to check for mutations in the this compound binding site.
-
-
Possible Cause 2: Experimental Inconsistency
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure your stock solution of this compound has not degraded. Prepare a fresh stock and repeat the experiment.
-
Verify Cell Health: Confirm that your cell line is healthy, free from contamination, and within a low passage number. High passage numbers can lead to phenotypic drift.
-
Standardize Seeding Density: Ensure consistent cell seeding density across all experiments, as this can significantly impact the results of viability assays.
-
Issue 2: High Background in MTT Assay
-
Possible Causes & Solutions:
-
Contamination: Microbial contamination can reduce the MTT reagent, leading to a false positive signal.[15] Check your cultures for any signs of contamination.
-
Media Components: Phenol (B47542) red and high serum concentrations in the culture medium can increase background absorbance.[16] Consider using a phenol red-free medium and reducing the serum concentration during the MTT incubation step.
-
Compound Interference: The test compound itself may directly reduce the MTT reagent.[16] Run a control with the compound in cell-free media to check for this.
-
Incomplete Solubilization: Ensure complete dissolution of the formazan (B1609692) crystals by adding an adequate volume of solubilization solution and mixing thoroughly.
-
Issue 3: Non-specific Bands in Western Blot
-
Possible Causes & Solutions:
-
Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding.[17][18] Optimize the antibody concentrations through titration.
-
Inadequate Blocking: Insufficient blocking can expose non-specific binding sites on the membrane.[18][19] Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).
-
Insufficient Washing: Increase the number and duration of washing steps to remove non-specifically bound antibodies.[18]
-
Protein Degradation: The appearance of lower molecular weight bands may indicate protein degradation.[17] Ensure that protease inhibitors are added to your lysis buffer and that samples are kept cold.
-
Hypothetical Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental SH-SY5Y | 15.2 ± 1.8 | 1.0 |
| This compound-Resistant SH-SY5Y | 85.7 ± 5.3 | 5.6 |
Table 2: Relative mRNA Expression of ABC Transporters and GABA-A Receptor Subunit in Resistant vs. Sensitive Cells
| Gene | Fold Change (Resistant/Sensitive) |
| ABCB1 (P-gp/MDR1) | 8.2 ± 0.9 |
| ABCG2 (BCRP) | 1.5 ± 0.3 |
| GABRA1 (α1 subunit) | 0.4 ± 0.1 |
Table 3: Effect of ABC Transporter Inhibitor on this compound IC50
| Cell Line | Treatment | IC50 (µM) |
| Resistant SH-SY5Y | This compound | 85.7 ± 5.3 |
| Resistant SH-SY5Y | This compound + Verapamil (10 µM) | 22.1 ± 2.5 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Annexin V/PI Apoptosis Assay (for Suspension Cells)
-
Cell Harvesting: Collect cells by centrifugation at a gentle speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of this compound and potential resistance mechanisms.
Caption: General experimental workflow for investigating this compound resistance.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GABAA Receptors Expressed in Undifferentiated Human Teratocarcinoma NT2 Cells Differ from Those Expressed by Differentiated NT2-N Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell surface expression of homomeric GABAA receptors depends on single residues in subunit transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Aminobutyric Acid Type A (GABAA) Receptor Subunits Play a Direct Structural Role in Synaptic Contact Formation via Their N-terminal Extracellular Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptors can initiate the formation of functional inhibitory GABAergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA Receptor α and γ Subunits Shape Synaptic Currents via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 11. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. arp1.com [arp1.com]
- 16. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Chlormezanone vs. Diazepam: A Comparative Guide to their Mechanism of Action on the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of chlormezanone (B1668783) and diazepam, two drugs that have been used for their anxiolytic and muscle relaxant properties. While both drugs ultimately enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, their molecular interactions with the GABA-A receptor are distinct. This guide summarizes available experimental data, provides detailed experimental protocols for studying these interactions, and uses visualizations to illustrate their signaling pathways.
Overview of Mechanisms of Action
Diazepam , a classic benzodiazepine (B76468), acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[1][2] This binding event does not directly open the receptor's chloride channel but rather increases the receptor's affinity for GABA.[3] The result is a more frequent opening of the chloride channel in the presence of GABA, leading to an enhanced influx of chloride ions, hyperpolarization of the neuron, and a potentiation of the inhibitory signal.[3][4] The diverse effects of diazepam, including anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties, are mediated by its interaction with different α subunits of the GABA-A receptor.[3]
This compound , a non-benzodiazepine compound, also enhances GABAergic neurotransmission but through a mechanism that is not fully elucidated and is distinct from that of benzodiazepines. It is believed to act as a positive allosteric modulator of the GABA-A receptor, but it does not bind to the classical benzodiazepine site.[5][6] Evidence suggests that its binding site may be located elsewhere on the receptor complex. The exact binding affinities and detailed electrophysiological effects of this compound on GABA-A receptor currents are not as extensively documented as those for diazepam, in part due to its discontinuation in 1996 because of rare but severe skin reactions. Some sources suggest this compound may also have effects on the spinal reflex arc.[7]
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the interaction of diazepam with the GABA-A receptor. Due to the discontinuation of this compound and the resulting scarcity of recent molecular studies, equivalent quantitative data for this compound is largely unavailable in the public domain.
| Parameter | Diazepam | This compound | Reference |
| Binding Affinity (Ki) | Varies by subunit composition; generally in the low nanomolar range for benzodiazepine-sensitive GABA-A receptors. | Data not available. | [8] |
| Efficacy (EC50 for potentiation of GABA-evoked currents) | ~20-100 nM, depending on the GABA-A receptor subunit composition and GABA concentration. | Data not available. A study on the related compound chlormethiazole showed EC50 values of 21.7 µM and 43.3 µM at α1β1γ2 and α1β2γ2 GABA-A receptors, respectively. | [5] |
| Maximal Potentiation of GABA Current | Can produce a several-fold increase in GABA-evoked currents. | Data not available. Chlormethiazole showed a greater degree of maximum potentiation on receptors lacking a γ2 subunit. | [5] |
| Binding Site | Benzodiazepine site at the α/γ subunit interface. | Does not bind to the benzodiazepine site. The exact binding site is not definitively identified. | [5][6] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of diazepam and this compound on the GABA-A receptor.
Caption: Diazepam's mechanism of action on the GABA-A receptor.
References
- 1. ClinPGx [clinpgx.org]
- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Molecular mechanisms mediating the action of diazepam on GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormezanone: A Comparative Analysis with Other Muscle Relaxants
An objective guide for researchers and drug development professionals on the performance of chlormezanone (B1668783) relative to other muscle relaxant alternatives, supported by experimental data.
This compound, a centrally acting muscle relaxant, was historically prescribed for the treatment of muscle spasms and anxiety. However, its use was discontinued (B1498344) in many countries due to rare but severe adverse effects. This guide provides a comparative analysis of this compound against other commonly used muscle relaxants, focusing on available clinical efficacy and safety data, mechanisms of action, and experimental methodologies from key studies. It is important to note that this compound was withdrawn from the market in many countries in 1996 due to the risk of serious skin reactions, including toxic epidermal necrolysis.
Comparative Efficacy of this compound and Other Muscle Relaxants
Clinical studies have evaluated the efficacy of this compound in treating painful muscle spasms, often in comparison with other muscle relaxants and placebo. The following tables summarize the quantitative data from these trials.
| Trial | Comparison Drugs | Indication | Primary Outcome | Results | Adverse Effects |
| Valtonen, 1975[1] | Orphenadrine (B1219630), Orphenadrine/Paracetamol, Placebo | Painful skeletal muscle spasms | Subjective assessment of improvement | - this compound: 57% improvement- Orphenadrine: 66% improvement- Orphenadrine/Paracetamol: 71% improvement- Placebo: 53% improvement | Not detailed in abstract |
| Tfelt-Hansen et al., 1982 | Diazepam, Placebo (all with standard treatment of metoclopramide (B1676508) and paracetamol) | Acute migraine attack | Decrease in pain score | - In severe pain: No significant difference between groups- In medium severity pain: Significant effect of this compound (p < 0.01), no significant effect of diazepam | Not detailed in abstract |
| Basmajian, 1978 | Diazepam, Placebo | Low back pain | Global efficacy | No significant difference between diazepam and placebo in decreasing muscle spasm | Not detailed in abstract |
Experimental Protocols
Detailed experimental protocols from the cited studies are limited in the available literature. However, the general methodologies are outlined below.
Valtonen, 1975: this compound vs. Orphenadrine in Painful Skeletal Muscle Spasms
-
Study Design: A double-blind, controlled clinical trial.
-
Participants: 400 patients with painful muscle spasms resulting from five common musculoskeletal diseases.
-
Intervention: Patients were randomized to receive one of the following for one week:
-
This compound
-
Orphenadrine
-
Orphenadrine/Paracetamol combination
-
Placebo
-
-
Outcome Assessment: The primary outcome was the patient's subjective assessment of their treatment at the end of the one-week period.
Tfelt-Hansen et al., 1982: this compound vs. Diazepam in Acute Migraine Attacks
-
Study Design: A double-blind, double-dummy comparison.
-
Participants: 150 patients presenting with an acute migraine attack.
-
Intervention: All patients received a standard treatment of intramuscular metoclopramide (10 mg) followed by oral paracetamol (1 g). Concurrently, they received one of the following trial medications:
-
This compound 400 mg (capsules)
-
Diazepam 5 mg (tablets)
-
Placebo
-
-
Outcome Assessment: A successful treatment was defined as a decrease of two or three steps on a four-point verbal pain report scale, with no requirement for further treatment.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and several other muscle relaxants involves the enhancement of GABAergic neurotransmission. The following diagrams illustrate the proposed signaling pathways.
Caption: GABA-A Receptor Signaling Pathway for Muscle Relaxation.
This compound, diazepam, and the active metabolite of carisoprodol (meprobamate) all act as positive allosteric modulators of the GABA-A receptor.[2] Their binding to a site distinct from the GABA binding site enhances the effect of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability, which results in muscle relaxation.
Caption: Proposed Mechanism of Action for Cyclobenzaprine.
The exact mechanism of cyclobenzaprine is not fully elucidated but is believed to involve its action on the brainstem.[3][4][5][6][7] It is thought to reduce tonic somatic motor activity by influencing descending serotonergic and noradrenergic pathways, which in turn decreases the activity of alpha and gamma motor neurons.[3][4][5][6][7]
Caption: Multifaceted Mechanism of Action of Orphenadrine.
Orphenadrine's muscle relaxant effects are thought to be centrally mediated, though the exact mechanism is not fully understood.[8][9][10][11][12] It possesses anticholinergic, antihistaminic, and NMDA receptor antagonist properties, all of which may contribute to its therapeutic effects in relieving painful muscle spasms.[8][9][10][11][12]
Comparative Adverse Effects
A significant consideration in the use of muscle relaxants is their side effect profile. This compound was withdrawn from the market due to a risk of severe and potentially fatal skin reactions, such as toxic epidermal necrolysis. The table below outlines common adverse effects associated with the discussed muscle relaxants.
| Muscle Relaxant | Common Adverse Effects | Serious Adverse Effects |
| This compound | Drowsiness, dizziness, nausea | Toxic epidermal necrolysis, Stevens-Johnson syndrome (Reason for withdrawal) |
| Carisoprodol | Drowsiness, dizziness, headache | Dependence, withdrawal symptoms, seizures |
| Cyclobenzaprine | Drowsiness, dry mouth, dizziness, fatigue | Serotonin syndrome (with other serotonergic drugs), cardiac arrhythmias |
| Diazepam | Drowsiness, fatigue, muscle weakness, ataxia | Respiratory depression, dependence, withdrawal symptoms |
| Orphenadrine | Dry mouth, drowsiness, dizziness, blurred vision, urinary retention | Tachycardia, confusion |
Conclusion
While this compound demonstrated some efficacy in the treatment of muscle spasms, its association with severe cutaneous adverse reactions led to its withdrawal from the market.[13] This underscores the critical importance of a thorough risk-benefit assessment in drug development and clinical practice. Compared to this compound, other muscle relaxants such as cyclobenzaprine, carisoprodol, and orphenadrine offer alternative mechanisms of action and different safety profiles. For researchers and clinicians, understanding these differences is paramount. The centrally acting muscle relaxants that modulate GABA-A receptor activity, like diazepam and the metabolite of carisoprodol, generally have a higher potential for sedation and dependence. Cyclobenzaprine's unique action on the brainstem provides an alternative therapeutic approach, while orphenadrine's multiple receptor interactions contribute to its effects. The choice of a muscle relaxant should be guided by the specific clinical context, considering the patient's comorbidities, potential for drug interactions, and the desired balance between efficacy and tolerability. Further research, including well-designed head-to-head clinical trials with detailed protocol reporting, is needed to better delineate the comparative effectiveness and safety of the available muscle relaxant therapies.
References
- 1. A controlled clinical trial of this compound, orphenadrine, orphenadrine/paracetamol and placebo in the treatment of painful skeletal muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Orphenadrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Orphenadrine: MedlinePlus Drug Information [medlineplus.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Orphenadrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [Cleavage and biotransformation of the central muscle relaxant this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chlormezanone as a Therapeutic Target: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Chlormezanone (B1668783), a once-marketed anxiolytic and muscle relaxant, was withdrawn globally in 1996 due to rare but severe skin reactions, including Stevens-Johnson syndrome.[1] Despite its historical use, a comprehensive, modern validation of its therapeutic target and mechanism of action is lacking. This guide provides a comparative framework for researchers interested in re-evaluating this compound or its analogs as potential therapeutic agents. It outlines the known pharmacological properties, compares them with current therapeutic alternatives, and provides detailed experimental protocols for generating the quantitative data necessary for target validation.
Mechanism of Action and Therapeutic Rationale
This compound is believed to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] This potentiation of GABAergic neurotransmission is thought to underlie its anxiolytic and muscle relaxant effects.[3][4] However, direct, high-quality evidence characterizing its binding site and functional effects with modern pharmacological techniques is scarce. The International Union of Basic and Clinical Pharmacology (IUPHAR)/British Pharmacological Society (BPS) Guide to PHARMACOLOGY notes that while it probably acts as a positive allosteric modulator of the GABA-A receptor complex, they are unable to definitively substantiate this mechanism of action.[2]
Comparative Analysis: this compound vs. Current Alternatives
A significant challenge in reconsidering this compound is the lack of direct, head-to-head comparative data with modern therapeutics. The following tables summarize the known information for this compound and provide a template for comparison with current standards of care for anxiety and muscle spasticity. The data for this compound is largely qualitative or extrapolated from older studies, highlighting the critical need for new experimental evidence.
Table 1: Comparison of Anxiolytic Properties
| Feature | This compound | Benzodiazepines (e.g., Diazepam) | SSRIs (e.g., Sertraline) |
| Primary Mechanism | Presumed positive allosteric modulator of GABA-A receptors.[2] | Positive allosteric modulator of GABA-A receptors (binds to the benzodiazepine (B76468) site).[5] | Selective serotonin (B10506) reuptake inhibitor. |
| Onset of Action | Relatively rapid.[3] | Rapid. | Delayed (weeks). |
| Efficacy Data | Older clinical trials suggest efficacy comparable to chlordiazepoxide for anxiety.[6] | Well-established efficacy for acute anxiety. | Well-established efficacy for chronic anxiety disorders. |
| Binding Affinity (Ki) | Data not available. | High affinity for benzodiazepine site on GABA-A receptors (e.g., Diazepam Ki ≈ 1-10 nM).[7] | High affinity for serotonin transporter. |
| Functional Potency (EC50) | Data not available for direct GABA potentiation. | Potentiates GABA-induced chloride currents at nanomolar to low micromolar concentrations. | Modulates serotonergic neurotransmission. |
| Key Side Effects | Drowsiness, dizziness, severe cutaneous reactions (reason for withdrawal).[1][8] | Sedation, cognitive impairment, dependence, withdrawal syndrome. | Nausea, insomnia, sexual dysfunction, initial increase in anxiety. |
| Withdrawal Syndrome | Potential for dependence and withdrawal.[8] | Well-documented and can be severe. | Discontinuation syndrome can occur. |
Table 2: Comparison of Muscle Relaxant Properties
| Feature | This compound | Baclofen | Tizanidine |
| Primary Mechanism | Presumed central nervous system depressant effect, likely via GABA-A receptor modulation.[9][10] | Agonist at GABA-B receptors. | Alpha-2 adrenergic agonist. |
| Clinical Use | Historically used for painful muscle spasms.[11] | Spasticity in multiple sclerosis and spinal cord injuries. | Spasticity and muscle spasms. |
| Efficacy Data | One study showed no significant difference from placebo, while another suggested a beneficial effect.[11] | Well-established efficacy for spasticity.[12] | Well-established efficacy for spasticity and muscle spasms.[12] |
| Receptor Target | Primarily presumed to be GABA-A receptors.[2] | GABA-B receptors. | Alpha-2 adrenergic receptors. |
| Key Side Effects | Drowsiness, dizziness, severe skin reactions.[1][8] | Drowsiness, weakness, dizziness, confusion. | Dry mouth, drowsiness, dizziness, hypotension.[12] |
Experimental Protocols for Target Validation
To rigorously validate this compound as a therapeutic target, a series of in vitro and cellular assays are required. The following are detailed protocols that can be adapted for this purpose.
Radioligand Binding Assays
These assays are essential for determining if this compound directly interacts with the GABA-A receptor and to quantify its binding affinity (Ki).
Objective: To determine the binding affinity of this compound to the GABA-A receptor complex.
Protocol: Competitive Radioligand Binding Assay for the GABA-A Benzodiazepine Site
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose (B13894) buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three times at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.[4]
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation (50-120 µg protein).
-
50 µL of various concentrations of unlabeled this compound (or a known competitor like Diazepam for positive control).
-
50 µL of a fixed concentration of a radioligand that binds to the benzodiazepine site, such as [³H]-Flunitrazepam (e.g., 1 nM).
-
-
For non-specific binding, use a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).
-
Incubate for 60 minutes at 4°C.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assays
These functional assays are critical to determine if this compound modulates the activity of the GABA-A receptor ion channel.
Objective: To measure the potentiation of GABA-induced currents by this compound.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-4 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.[3]
-
-
Experimental Procedure:
-
Establish a baseline current in Ringer's solution.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
After a washout period, co-apply the same concentration of GABA with various concentrations of this compound.
-
Record the peak current amplitude for each condition.
-
-
Data Analysis:
-
Normalize the current responses to the control GABA response.
-
Plot the potentiation of the GABA response as a function of this compound concentration.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation effect by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Workflows and Pathways
To aid in the conceptualization of these validation studies, the following diagrams illustrate key processes.
Caption: Workflow for the validation of this compound as a therapeutic target.
Caption: Presumed signaling pathway of this compound via GABA-A receptor modulation.
Conclusion
The therapeutic potential of this compound remains an open question due to the severe adverse effects that led to its withdrawal and the lack of modern pharmacological characterization. For researchers considering this molecule or its analogs, a systematic re-evaluation is necessary. The experimental protocols and comparative framework provided in this guide offer a roadmap for generating the essential quantitative data needed to validate its therapeutic target, understand its mechanism of action, and assess its potential in a modern drug development context. Any future development would critically hinge on designing analogs that retain the therapeutic efficacy while eliminating the potential for severe cutaneous adverse reactions.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Two-electrode voltage-clamp technique [bio-protocol.org]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. multichannelsystems.com [multichannelsystems.com]
- 7. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 9. Electrophysiological actions of gamma-aminobutyric acid and clomethiazole on recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormezanone: A Preclinical Efficacy Comparison in Muscle Relaxation and Anxiolytic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of chlormezanone (B1668783) with alternative therapeutic agents in established animal models of muscle relaxation and anxiety. The data presented is compiled from peer-reviewed literature to assist researchers in evaluating its potential in drug development.
Executive Summary
This compound, a centrally acting agent, has historically been used for its muscle relaxant and anxiolytic properties. Preclinical studies in rodent models have sought to quantify its efficacy and elucidate its mechanism of action, which is primarily attributed to its interaction with the GABA-A receptor complex. This guide synthesizes available quantitative data, details the experimental methodologies used in these evaluations, and provides visual representations of its signaling pathway and relevant experimental workflows.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative efficacy of this compound in comparison to other centrally acting muscle relaxants and anxiolytics in various preclinical models. Efficacy is primarily reported as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the test population.
Muscle Relaxant Activity in Mice
A comparative study by Simiand et al. (1989) evaluated the muscle relaxant properties of this compound against several other agents across a battery of tests in mice. The results, presented as ED50 values (mg/kg, intraperitoneal administration), are summarized below.[1]
| Preclinical Test | This compound (ED50 mg/kg) | Diazepam (ED50 mg/kg) | Baclofen (B1667701) (ED50 mg/kg) | Mephenesin (ED50 mg/kg) |
| Traction Test | 105 | 1.5 | 3.2 | 110 |
| Chimney Test | 80 | 1.2 | 2.5 | 95 |
| Inclined Screen | 95 | 2.0 | 4.5 | 120 |
| Grip Strength | 110 | 2.5 | 5.0 | 130 |
| Horizontal Grid | 85 | 1.8 | 3.8 | 105 |
| Morphine-induced Straub Tail | 70 | 0.8 | 1.5 | 85 |
Lower ED50 values indicate higher potency.
Sedative Properties in Mice (Rotarod Test)
The same study also assessed the sedative effects of these compounds using the rotarod test, which measures motor coordination. A lower ED50 in this test suggests a greater potential for sedation at therapeutic doses.
| Compound | Rotarod Test (ED50 mg/kg) |
| This compound | 150 |
| Diazepam | 1.0 |
| Baclofen | 6.0 |
| Mephenesin | 150 |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below to allow for replication and further investigation.
Muscle Relaxant Activity Tests in Mice
The following protocols are based on standard methods used in preclinical pharmacology.
-
Traction Test:
-
A mouse is suspended by its forepaws on a small wire or rod placed horizontally.
-
The ability of the mouse to pull itself up and touch the wire with its hind paws within a specified time (e.g., 5 seconds) is observed.
-
The dose of the drug that causes 50% of the animals to fail this test is determined as the ED50.
-
-
Chimney Test:
-
A mouse is placed in a vertical glass or plastic tube, open at both ends.[2][3][4]
-
To escape, the mouse must climb backward up the tube using coordinated movements.[2][3][4]
-
The inability to climb out of the tube within a set time (e.g., 30 seconds) is considered an endpoint.[2][3][4]
-
The ED50 is the dose at which 50% of the mice fail the test.[2][3][4]
-
-
Inclined Screen Test:
-
Grip Strength Test:
-
The mouse is held by its tail and allowed to grasp a horizontal bar or grid connected to a force meter.[6][7][8][9][10]
-
The animal is then gently pulled backward by the tail until it releases its grip.[6][7][8][9][10]
-
The peak force exerted by the animal before losing its grip is recorded.[6][7][8][9][10]
-
A significant decrease in grip strength compared to a control group indicates muscle relaxation. The ED50 is the dose causing a 50% reduction in grip strength.[6][7][8][9][10]
-
-
Horizontal Grid Test:
-
Morphine-induced Straub Tail Test:
-
Mice are administered morphine, which induces a characteristic rigid, erect tail (Straub tail).[14][15][16][17][18]
-
The test compound is administered prior to the morphine injection.[14][15][16][17][18]
-
The inhibition of the Straub tail response is observed and scored.[14][15][16][17][18]
-
The ED50 is the dose that prevents the Straub tail phenomenon in 50% of the animals.[14][15][16][17][18]
-
Anxiolytic Activity Test (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used model to assess anxiety-like behavior in rodents.[19][20]
-
The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.[19]
-
Rodents are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[19]
-
The time spent in and the number of entries into the open and closed arms are recorded.[19]
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as rodents with lower anxiety are more willing to explore the exposed areas.[19]
Mechanism of Action: GABA-A Receptor Modulation
This compound's therapeutic effects are believed to be mediated through its action on the central nervous system, specifically by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor. This mechanism is similar to that of benzodiazepines.
Caption: this compound's proposed mechanism of action at the GABA-A receptor.
Experimental Workflow: Preclinical Evaluation of Muscle Relaxants
The following diagram illustrates a typical workflow for the preclinical assessment of a novel muscle relaxant compound.
Caption: A typical workflow for the preclinical evaluation of muscle relaxants.
Conclusion
The preclinical data indicate that this compound possesses muscle relaxant properties, although it is less potent than diazepam and baclofen in the models presented. Its sedative potential, as indicated by the rotarod test, appears to be lower than that of diazepam. The mechanism of action is consistent with positive allosteric modulation of the GABA-A receptor. Further preclinical studies directly comparing the anxiolytic effects of this compound with current standard-of-care anxiolytics using models like the elevated plus maze would be beneficial to fully characterize its therapeutic potential. The experimental protocols and workflows provided herein offer a framework for such future investigations.
References
- 1. Comparative study in mice of tetrazepam and other centrally active skeletal muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. scialert.net [scialert.net]
- 4. Potential benefits of gallic acid as skeletal muscle relaxant in animal experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Vertical grid test and modified horizontal grid test are sensitive methods for evaluating motor dysfunctions in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Straub tail reaction in mice treated with σ1 receptor antagonist in combination with methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morphine-induced straub tail response: mediated by central mu2-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. morphine-induced straub tail: Topics by Science.gov [science.gov]
- 17. On the mechanism of tolerance to morphine-induced Straub tail reaction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlormezanone and its Functional Analogues in Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone, a centrally acting muscle relaxant and anxiolytic, was withdrawn from the market in many countries in 1996 due to rare but severe skin reactions.[1] Despite its discontinuation, its mechanism of action as a positive allosteric modulator of the GABA-A receptor at the benzodiazepine (B76468) site provides a valuable framework for comparing it with other drugs in its functional class.[1][2] This guide presents a comparative analysis of this compound and its functional analogues, focusing on their pharmacological properties, efficacy, and the experimental methodologies used for their evaluation. Due to the limited availability of direct structural analogues of this compound with comparative data, this analysis will focus on functionally similar compounds that act on the GABAergic system to induce muscle relaxation. The primary comparators include Diazepam, a classic benzodiazepine; Orphenadrine, a centrally acting muscle relaxant with a different primary mechanism but with clinical comparisons to this compound; and Carisoprodol, another muscle relaxant with GABAergic activity.
Mechanism of Action: The GABA-A Receptor
The primary target for this compound and many of its functional analogues is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system.[3] Activation of this receptor by GABA, the principal inhibitory neurotransmitter, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. This inhibition at the spinal and supraspinal levels results in muscle relaxation and sedation.
This compound, like benzodiazepines, is a positive allosteric modulator, meaning it binds to a site on the GABA-A receptor distinct from the GABA binding site and enhances the effect of GABA.[2] Specifically, it acts at the benzodiazepine binding site.[2]
Figure 1: Signaling pathway of GABA-A receptor modulation.
Comparative Pharmacological Data
The following table summarizes the available quantitative data for this compound and its functional analogues. It is important to note that direct comparative studies providing IC50 and Ki values for all compounds under identical experimental conditions are scarce, particularly for the discontinued (B1498344) this compound.
| Compound | Target | Assay Type | IC50 | Ki | Reference(s) |
| This compound | GABA-A Receptor | Radioligand Binding | Data not available | Data not available | |
| Diazepam | GABA-A Receptor (α+/γ2− interface) | Radioligand Displacement ([3H]flunitrazepam) | ~50 nM (high affinity), ~30 µM (low affinity) | Data varies by subunit composition | [4][5] |
| Orphenadrine | NMDA Receptor / H1 Receptor | Radioligand Binding | Data not available | Data not available | |
| Carisoprodol | GABA-A Receptor | Electrophysiology (GABA-gated currents) | EC50 ~88 µM (α1β2γ2) | Data not available | [6] |
Note: The lack of standardized quantitative data for this compound highlights a significant gap in the historical pharmacological literature. The provided data for Diazepam and Carisoprodol are from studies on recombinant human GABA-A receptors and may vary depending on the specific receptor subunit composition. Orphenadrine's primary mechanism is not GABAergic, hence the lack of comparable data in this context.
Clinical Efficacy: A Head-to-Head Comparison
A notable clinical study provides a direct comparison of the efficacy of this compound and Orphenadrine in treating painful skeletal muscle spasms.
| Treatment Group | Number of Patients | Improvement Rate |
| This compound | 100 | 57% |
| Orphenadrine | 100 | 66% |
| Orphenadrine/Paracetamol | 100 | 71% |
| Placebo | 100 | 53% |
Data from the double-blind controlled trial by Valtonen EJ, 1975.[7]
The study concluded that while Orphenadrine showed a beneficial effect compared to placebo, the difference between this compound and placebo was not statistically significant.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of muscle relaxant properties.
In Vivo Muscle Relaxation Assays
The rotarod test is a standard method to assess motor coordination and the muscle relaxant effects of drugs in rodents.
Figure 2: Experimental workflow for the Rotarod test.
-
Objective: To evaluate the effect of a compound on motor coordination and balance.
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Procedure:
-
Rodents (mice or rats) are trained to walk on the rotating rod at a constant or accelerating speed.
-
After a baseline performance is established, animals are administered the test compound or a vehicle control.
-
At a predetermined time after administration, the animals are placed back on the rotarod.
-
The latency to fall off the rod is recorded. A shorter latency compared to the control group indicates impaired motor coordination and potential muscle relaxant effects.[8]
-
This test measures the muscle strength of an animal's forelimbs, which can be diminished by muscle relaxant drugs.
-
Objective: To quantify the effect of a compound on muscle strength.
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
The animal is held by the tail and lowered towards the grid, allowing it to grasp the grid with its forepaws.
-
The animal is then gently pulled backward in a horizontal plane until it releases its grip.
-
The peak force exerted by the animal before releasing the grid is recorded by the meter.
-
Measurements are taken before and after drug administration to assess any changes in grip strength. A reduction in grip strength is indicative of muscle relaxation.[9][10]
-
Clinical Trial Protocol for Painful Muscle Spasms (Based on Valtonen, 1975)
-
Study Design: Double-blind, placebo-controlled, parallel-group trial.
-
Participants: 400 patients with painful muscle spasms from various musculoskeletal diseases.
-
Interventions:
-
This compound
-
Orphenadrine
-
Orphenadrine/Paracetamol combination
-
Placebo
-
-
Duration: One week of treatment.
-
Primary Outcome: Subjective assessment of treatment efficacy by the patient. Patients were categorized as "improved" or "not improved".[7]
-
Statistical Analysis: Comparison of the percentage of patients reporting improvement across the different treatment groups.
Conclusion
While this compound is no longer in clinical use, its historical role and mechanism of action provide a valuable reference point for the study of centrally acting muscle relaxants. The comparative data, although limited, suggests that other agents like Orphenadrine may offer superior efficacy for painful muscle spasms. The functional comparison with benzodiazepines like Diazepam is warranted due to their shared mechanism of potentiating GABA-A receptor activity, though differences in their chemical structures and binding affinities likely contribute to their distinct pharmacological profiles.
Future research in the development of novel muscle relaxants could benefit from a deeper understanding of the structure-activity relationships of compounds that modulate the GABA-A receptor. The experimental protocols outlined here provide a foundation for the preclinical and clinical evaluation of such novel therapeutic agents. The continued investigation into the nuanced pharmacology of GABA-A receptor modulators is essential for the development of safer and more effective treatments for muscle spasms and related conditions.
References
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Diazepam biphasically modulates [3H]TBOB binding to the convulsant site of the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A controlled clinical trial of this compound, orphenadrine, orphenadrine/paracetamol and placebo in the treatment of painful skeletal muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experiments | PDF | Muscle | Stimulant [scribd.com]
- 9. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
A Retrospective Comparative Analysis of Chlormezanone's Anxiolytic Profile
A Historical Look at a Discontinued (B1498344) Anxiolytic and its Comparison to Benzodiazepines
Chlormezanone, a non-benzodiazepine anxiolytic and muscle relaxant, was once marketed for the management of anxiety and muscle spasms.[1] Though it has been discontinued worldwide since 1996 due to rare but serious skin reactions, its historical use provides a valuable case study in anxiolytic drug development. This guide offers a retrospective comparison of this compound's anxiolytic effects with those of benzodiazepines, supported by the foundational experimental models used for in vivo validation. Given the discontinuation of this compound, this document is intended for researchers, scientists, and drug development professionals as a historical and scientific reference.
Comparative Anxiolytic Profile: this compound vs. Benzodiazepines
This compound's mechanism of action, like that of benzodiazepines, is understood to involve the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2] By enhancing the effects of GABA, this compound induces a state of neuronal inhibition, leading to its anxiolytic and muscle relaxant properties. While structurally distinct from benzodiazepines, its functional similarity at the receptor level provides a basis for comparison.
Table 1: Expected In Vivo Anxiolytic Effects of this compound Compared to Diazepam
| Behavioral Test | Key Parameter | Expected Effect of this compound (as a GABA-A Modulator) | Known Effect of Diazepam (Benzodiazepine) |
| Elevated Plus-Maze | Time spent in open arms | Increase | Increase |
| Number of entries into open arms | Increase | Increase | |
| Open Field Test | Time spent in the central zone | Increase | Increase |
| Locomotor activity | No significant change at anxiolytic doses | No significant change or slight decrease at anxiolytic doses | |
| Light-Dark Box Test | Time spent in the light compartment | Increase | Increase |
| Number of transitions between compartments | Increase | Increase |
Experimental Protocols for In Vivo Anxiolytic Validation
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms, elevated from the floor. Anxiolytic compounds are expected to increase the exploration of the open arms.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two enclosed arms (e.g., 50 cm x 10 cm x 40 cm) elevated 50-70 cm from the floor.
-
Animals: Typically, adult male rats or mice are used. Animals are habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
Administer this compound or a comparator drug (e.g., diazepam) at the desired dose and route (e.g., intraperitoneally) 30 minutes before testing.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in the open and enclosed arms and the number of entries into each arm using an automated tracking system or manual observation.
-
-
Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. A novel, open environment is inherently anxiogenic for rodents, who tend to stay near the walls (thigmotaxis). Anxiolytics are expected to increase exploration of the more anxiogenic central area.
Protocol:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with the floor divided into a central zone and a peripheral zone.
-
Animals: Adult male or female rodents.
-
Procedure:
-
Administer the test compound 30-60 minutes before the test.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a 5-10 minute period.
-
Track the animal's movement using a video recording system.
-
-
Data Analysis: Key parameters include the time spent in the central zone, the number of entries into the central zone, and the total distance traveled (a measure of locomotor activity).
Light-Dark Box (LDB) Test
The LDB test is based on the innate aversion of rodents to brightly lit areas. The apparatus consists of a dark, enclosed compartment and a brightly illuminated compartment. Anxiolytic drugs are expected to increase the time spent in the light compartment.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.
-
Animals: Typically mice are used for this test.
-
Procedure:
-
Administer the test compound as required before the test.
-
Place the mouse in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a 5-10 minute session.
-
Record the time spent in each compartment and the number of transitions between the compartments.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect.
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anxiolytic action.
General Experimental Workflow for In Vivo Anxiolytic Testing
References
A Head-to-Head Comparison of Chlormezanone and Baclofen: A Guide for Researchers and Drug Development Professionals
An objective analysis of two centrally acting muscle relaxants, Chlormezanone (B1668783) and Baclofen (B1667701), is presented for researchers, scientists, and drug development professionals. This guide delves into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and critically, their divergent safety profiles, supported by available data.
This compound, a non-benzodiazepine anxiolytic and muscle relaxant, was historically used for the treatment of muscle spasms and anxiety.[1][2][3] However, it was withdrawn from the market worldwide in 1996 due to rare but severe and sometimes fatal cutaneous reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[4][5][6] Baclofen, a gamma-aminobutyric acid (GABA) analogue, is a widely prescribed muscle relaxant and antispasmodic agent, primarily for spasticity of spinal or cerebral origin.[7][8][9] This guide provides a comparative analysis of these two compounds, drawing on available clinical and pharmacological data to inform future research and drug development endeavors.
Mechanism of Action: Targeting the GABAergic System
Both this compound and Baclofen exert their therapeutic effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. However, their specific mechanisms of action differ significantly.
This compound is understood to potentiate the effects of GABA by binding to the GABA-A receptor complex at a site distinct from the benzodiazepine (B76468) binding site.[1][3][10] This allosteric modulation enhances the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability. This action is thought to underlie both its anxiolytic and muscle relaxant properties.[2][3]
Baclofen is a selective agonist of the GABA-B receptor.[7][8][11] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.[11] Presynaptically, baclofen inhibits voltage-gated calcium channels, reducing the influx of calcium and subsequently decreasing the release of excitatory neurotransmitters.[11] Postsynaptically, it activates inwardly rectifying potassium channels, leading to hyperpolarization of the neuronal membrane.[8][11] These combined actions result in a reduction of both monosynaptic and polysynaptic reflexes at the spinal level, thereby alleviating spasticity.[5][12][13]
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and baclofen exhibit notable differences, particularly in their elimination half-life.
| Parameter | This compound | Baclofen |
| Bioavailability | Well-absorbed | 70-85%[7] |
| Protein Binding | Data not readily available | ~30% |
| Metabolism | Primarily hepatic | Minimal (approx. 15% by deamination) |
| Elimination Half-life | ~24-40 hours[6][14] | 3-4 hours[7] |
| Excretion | Primarily renal | ~85% unchanged in urine and feces[7] |
Clinical Efficacy: A Tale of Two Indications
Direct comparative efficacy trials between this compound and baclofen are unavailable. Therefore, their effectiveness is assessed based on studies for their respective primary indications.
This compound for Muscle Spasm and Anxiety
Clinical trials on this compound for painful skeletal muscle spasms showed varied results. In one double-blind, controlled trial involving 400 patients, 57% reported improvement with this compound, which was not significantly different from the 53% improvement seen with placebo.[12][15] For anxiety, a double-blind, crossover study in 76 patients with mild neurotic anxiety and associated sleep disturbance found that both 200 mg and 400 mg doses of this compound significantly improved the quality and duration of sleep and reduced anxiety ratings, with the higher dose being more effective.[16][17]
Baclofen for Spasticity
Baclofen has demonstrated significant efficacy in the management of spasticity. In placebo-controlled trials in patients with multiple sclerosis, baclofen was significantly more effective at improving muscle tone (55-72% of patients improved with baclofen vs. 0-17.4% with placebo) and reducing spasm frequency (42-72% vs. 6.3-16% of patients).[3] In open-label studies for spasticity of spinal origin, baclofen improved spasticity in 70-87% of patients and spasms in 75-96% of patients.[2] Intrathecal baclofen has shown even greater efficacy in severe spasticity, with a meta-analysis in cerebral palsy patients showing a 40.25% reduction in spasticity scores.[18]
Safety and Tolerability: A Stark Contrast
The most critical distinction between this compound and baclofen lies in their safety profiles.
This compound: A High-Risk Profile
The use of this compound was terminated due to its association with severe and life-threatening skin reactions.[4] Reports indicated cases of toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS), with some instances being fatal.[4][5] Other serious adverse effects included allergic reactions and severe liver disorders.[4]
| Adverse Effect | Reported Incidence/Details |
| Toxic Epidermal Necrolysis (TEN) | 15 reported cases in one analysis, with 8 fatalities.[4] |
| Stevens-Johnson Syndrome (SJS) | Multiple reports, often serious and requiring hospitalization.[4] |
| Allergic Reactions | Reported in 19% of cases in one series, with 40.5% requiring hospitalization.[4] |
| Hepatotoxicity | Reports of severe liver disorders.[4] |
Baclofen: A Generally Well-Tolerated Profile with Caveats
Baclofen is generally considered to have a more favorable safety profile, though it is not without adverse effects. The most common side effects are dose-dependent and often transient, including drowsiness, dizziness, weakness, and fatigue.[15] Abrupt withdrawal of baclofen, particularly intrathecal administration, can lead to a severe withdrawal syndrome characterized by high fever, altered mental status, exaggerated rebound spasticity, and muscle rigidity, which can progress to rhabdomyolysis and multi-organ failure.[9][19] A pharmacovigilance study based on the FDA Adverse Event Reporting System identified hypotonia, encephalopathy, and coma as some of the more frequently reported neurological adverse events.[14][20]
| Adverse Effect | Reported Incidence/Details |
| Drowsiness | 10-63%[15] |
| Dizziness | 5-15%[15] |
| Weakness | 5-15%[15] |
| Fatigue | 2-4%[15] |
| Withdrawal Syndrome (abrupt cessation) | Can be severe, including hyperpyrexia, altered mental status, and rebound spasticity.[9][19] |
Experimental Protocols: Assessing Efficacy
Assessment of Muscle Relaxant Efficacy
Clinical trials for muscle relaxants in conditions like acute low back pain often utilize patient-reported outcomes on a visual analog scale (VAS) for pain intensity and functional disability questionnaires.[21][22] Objective measures can include assessments of muscle tone using scales like the Modified Ashworth Scale, particularly in studies of spasticity.[7][13] Preclinical assessments in animal models often involve tests of motor coordination such as the rotarod test, grip strength tests, and the inclined plane test.[23]
Assessment of Anxiolytic Efficacy
The efficacy of anxiolytic drugs in humans is typically evaluated in randomized controlled trials using standardized rating scales.[11] The Hamilton Anxiety Rating Scale (HAM-A) is a commonly used clinician-administered scale.[11] Self-report measures such as the Beck Anxiety Inventory (BAI) are also frequently employed. Experimental paradigms in healthy volunteers may involve inducing anxiety through methods like the threat-of-shock paradigm and measuring physiological responses such as the startle reflex.[10][24]
Conclusion
The head-to-head comparison of this compound and baclofen reveals two drugs with distinct pharmacological profiles and, most importantly, vastly different safety records. While both modulate the GABAergic system to achieve their effects, baclofen's selective action on GABA-B receptors provides a targeted approach for spasticity with a manageable side effect profile for most patients. In stark contrast, this compound's association with severe and potentially fatal skin reactions led to its withdrawal from the market, serving as a critical case study in post-marketing pharmacovigilance.
For researchers and drug development professionals, this comparison underscores the importance of thorough safety evaluation and highlights the divergent paths that drugs targeting the same neurotransmitter system can take. While this compound is a historical footnote, the lessons learned from its failure continue to inform the development of safer and more effective therapies for muscle spasticity and anxiety disorders. Baclofen remains a valuable tool in the clinical armamentarium for spasticity, with ongoing research focusing on optimizing its delivery and minimizing its side effects.
References
- 1. Best Practices for Intrathecal Baclofen Therapy: Screening Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Journal of Rehabilitation Medicine - Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen - HTML [medicaljournals.se]
- 4. cdn.who.int [cdn.who.int]
- 5. [Undesired drug effects after taking this compound (Muscle Trancopal) with lethal results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medication use and the risk of Stevens-Johnson syndrome or toxic epidermal necrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating antianxiety agents in humans: experimental paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A way forward for anxiolytic drug development: Testing candidate anxiolytics with anxiety-potentiated startle in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical methodology for testing of anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A controlled clinical trial of this compound, orphenadrine, orphenadrine/paracetamol and placebo in the treatment of painful skeletal muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. Two-dose comparison of this compound in sleep disturbance due to anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in anxiety: a drug rediscovered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intrathecal baclofen efficacy for managing motor function and spasticity severity in patients with cerebral palsy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Neurological adverse events associated with baclofen: a pharmacovigilance study based on FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy, acceptability, and safety of muscle relaxants for adults with non-specific low back pain: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Assessing Chlormezanone's Specificity for GABA-A Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Chlormezanone (B1668783), a non-benzodiazepine anxiolytic and muscle relaxant, was clinically used for conditions like anxiety and muscle spasms before its worldwide discontinuation in 1996 due to rare but severe skin reactions.[1][2][3] Its mechanism of action is primarily attributed to the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][4] This guide provides a comparative assessment of this compound's binding specificity to GABA-A receptors against two well-established classes of modulators: benzodiazepines (e.g., diazepam) and barbiturates (e.g., phenobarbital).
Due to the discontinuation of this compound, specific quantitative data on its binding affinity and efficacy from contemporary experimental assays are scarce. This guide, therefore, presents a qualitative comparison for this compound alongside available quantitative data for the comparator drug classes, highlighting the known mechanisms of action and potential for off-target effects.
Comparison of GABA-A Receptor Modulators
| Feature | This compound | Benzodiazepines (e.g., Diazepam) | Barbiturates (e.g., Phenobarbital) |
| Binding Site | Believed to be the benzodiazepine (B76468) binding site at the α/γ subunit interface.[1][5] | Specific high-affinity site at the interface of α and γ subunits.[6][7] | Distinct binding site from both GABA and benzodiazepines, located within the transmembrane domain of the receptor complex.[6][8] |
| Mechanism of Action | Positive allosteric modulator; potentiates the effect of GABA.[1][4][9] | Increases the frequency of chloride channel opening in the presence of GABA.[10][11] | Increases the duration of chloride channel opening in the presence of GABA. At higher concentrations, can directly open the channel.[12] |
| Binding Affinity (Ki) | Data not readily available. | Diazepam: Varies with receptor subtype, generally in the nanomolar range.[13] | Phenobarbital (B1680315): Data not readily available in the format of Ki for specific subtypes. |
| Efficacy (EC50) | Data not readily available. | Diazepam: Potentiation of GABA-evoked currents is observed at nanomolar to low micromolar concentrations. For α1β2γ2S receptors, the EC50 for GABA was shifted from 153 µM to 35 µM in the presence of 1 µM diazepam.[14] | Phenobarbital: Potentiation of GABA responses occurs in the micromolar range (e.g., 20-35 µM for pentobarbital).[12] |
| GABA-A Receptor Subtype Selectivity | Not well characterized. | Varies among different benzodiazepines. For example, α1-containing receptors are associated with sedative effects, while α2/α3-containing receptors are linked to anxiolytic effects.[15][16] | Generally considered less selective than benzodiazepines. Some studies suggest that the α subunit composition influences the affinity and efficacy of barbiturates like pentobarbital.[12] |
| Off-Target Effects | Known to cause CNS depression, dizziness, and drowsiness.[17][18] Associated with rare but serious skin reactions (toxic epidermal necrolysis) leading to its withdrawal.[1][3] Numerous drug interactions leading to enhanced CNS depression.[1][19] | Sedation, amnesia, and dependence.[20] | Significant CNS depression, respiratory depression, high potential for dependence and overdose.[10] Can also inhibit glutamate (B1630785) receptors.[8] |
Experimental Protocols
Detailed methodologies for assessing the binding and functional effects of compounds on GABA-A receptors are crucial for understanding their specificity. Standard protocols for radioligand binding assays and electrophysiological recordings are described below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound to a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the benzodiazepine binding site on GABA-A receptors by this compound, diazepam, and phenobarbital.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[³H]-Flunitrazepam (radioligand for the benzodiazepine site)
-
This compound, Diazepam, Phenobarbital (unlabeled competitor ligands)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the membrane fraction containing GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[21]
-
Binding Reaction: In assay tubes, combine the prepared membranes, a fixed concentration of [³H]-Flunitrazepam, and varying concentrations of the unlabeled test compounds (this compound, diazepam, or phenobarbital).[22]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 0-4°C) for a set period to allow binding to reach equilibrium.[21]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.[23]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a compound on ion channel activity, such as the potentiation of GABA-induced currents.
Objective: To determine the efficacy (EC50 and Imax) of this compound, diazepam, and phenobarbital in modulating GABA-A receptor function.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Recording solution (e.g., BaCl2-based solution)
-
GABA (agonist)
-
This compound, Diazepam, Phenobarbital (modulators)
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).[24]
-
GABA Application: Apply GABA at its EC10-EC20 concentration to elicit a baseline current response.
-
Modulator Application: Co-apply the test compound (this compound, diazepam, or phenobarbital) at various concentrations with the same concentration of GABA.
-
Data Acquisition: Record the changes in the GABA-induced chloride current in the presence of the modulator.
-
Data Analysis: Plot the potentiation of the GABA-induced current as a function of the modulator concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of modulator that produces 50% of the maximal potentiation) and the Imax (the maximum potentiation effect).[25]
Visualizations
The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for assessing compound specificity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. cdn.who.int [cdn.who.int]
- 4. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding | Journal of Neuroscience [jneurosci.org]
- 15. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. What are the side effects of this compound? [synapse.patsnap.com]
- 18. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. What is this compound used for? [synapse.patsnap.com]
- 20. Diazepam - Wikipedia [en.wikipedia.org]
- 21. PDSP - GABA [kidbdev.med.unc.edu]
- 22. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chlormezanone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Chlormezanone, a muscle relaxant that has been discontinued (B1498344) in many regions, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Chemical Safety and Handling Profile
This compound is classified as harmful if swallowed or inhaled, and severe overexposure can lead to injury or death.[1] It is crucial to minimize exposure by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and, in cases of insufficient ventilation, a suitable dust respirator.[2] Engineering controls such as process enclosures or local exhaust ventilation should be employed to control airborne levels.
Key Safety Precautions:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands and face thoroughly after handling.[2]
-
Store away from incompatible materials like oxidizing agents.[2]
In the event of a spill, shut off all ignition sources, ventilate the area, and proceed with caution.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national regulations for pharmaceutical and chemical waste.[1][2] It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure full compliance.
-
Waste Identification and Segregation:
-
Identify the this compound waste. This includes pure this compound, contaminated materials (e.g., PPE, spill cleanup debris), and empty containers.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Containerization and Labeling:
-
Place the waste in a designated, airtight, and properly labeled hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste - this compound" and include any other information required by your institution and local regulations.
-
-
Disposal Method Determination:
-
Incineration: High-temperature incineration at a permitted hazardous waste facility is a common and recommended method for the disposal of pharmaceutical waste.[3][4][5] One safety data sheet suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[2]
-
Prohibited Disposal Methods:
-
-
Engage a Licensed Waste Management Contractor:
-
Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste management company.[7] These companies are equipped to handle and transport hazardous materials according to strict regulations.
-
-
Documentation:
-
Maintain detailed records of the waste disposal, including the amount of this compound disposed of, the date of disposal, and the waste manifest provided by the disposal contractor. This documentation is crucial for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Regulatory Context
The disposal of pharmaceutical waste is governed by multiple regulatory bodies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[8][9] While this compound is not currently listed as a controlled substance, it is the generator's responsibility to determine if their pharmaceutical waste is classified as hazardous waste.[4] State and local regulations may be more stringent than federal laws.[8]
By adhering to these procedures and consulting with safety professionals, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in their laboratory practices.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pca.state.mn.us [pca.state.mn.us]
- 4. sandiegocounty.gov [sandiegocounty.gov]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. rxdestroyer.com [rxdestroyer.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Chlormezanone
For Immediate Use By Drug Development Professionals, Researchers, and Scientists
This document provides essential safety and logistical information for the handling of Chlormezanone, a centrally acting muscle relaxant. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a compliant research environment. The following procedures offer a step-by-step guide for the operational lifecycle of this compound in a laboratory setting, from receipt to disposal.
Personal Protective Equipment (PPE) for this compound
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. While this compound is not classified as an acutely hazardous waste, it is harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a variety of chemicals. Double gloving is recommended when handling the pure compound or high concentrations. Gloves should be changed immediately if contaminated. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from airborne particles and accidental splashes of solutions containing this compound. |
| Body Protection | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or P100 Respirator | For operations that may generate dust (e.g., weighing, mixing), a respirator is essential to prevent inhalation. An N95 filter is sufficient for most applications, while a P100 filter offers higher filtration efficiency and is recommended for activities with a higher potential for aerosolization. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan for Handling this compound
A structured workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the recommended operational plan.
Procedural Steps:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the container is properly labeled.
-
Logging and Storage: Log the receipt of the chemical in the laboratory's chemical inventory system. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Preparation for Use:
-
Don all required PPE as outlined in the table above.
-
Conduct all weighing and handling of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weigh boats.
-
-
Experimental Procedures:
-
When working with solutions of this compound, handle them with the same level of precaution as the solid form.
-
Clearly label all solutions.
-
-
Decontamination:
-
After handling, decontaminate all surfaces, glassware, and equipment with a suitable laboratory detergent and water.
-
-
Waste Segregation and Disposal:
-
This compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] Therefore, it is typically managed as a non-hazardous pharmaceutical waste.[4][5][6]
-
Segregate all solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) into a designated, clearly labeled "Non-Hazardous Pharmaceutical Waste" container.[7] These containers are often blue or white.[6]
-
Aqueous waste containing this compound should also be collected in a labeled "Non-Hazardous Pharmaceutical Waste" container. Do not dispose of it down the drain.[4]
-
The primary method for the disposal of non-hazardous pharmaceutical waste is incineration through a licensed medical waste disposal company.[5][7][8]
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate and Secure: Immediately evacuate the area and prevent others from entering.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, gloves, and eye protection.
-
Containment: For small spills, gently cover the powder with a damp paper towel to avoid creating dust. For larger spills, use an absorbent material to contain the substance.
-
Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a detergent and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. This compound 80-77-3 | TCI Deutschland GmbH [tcichemicals.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
